(Z)-tridec-2-enoic acid
Description
2-Tridecenoic acid has been reported in Salvia fruticosa with data available.
Structure
3D Structure
Properties
CAS No. |
6969-16-0 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(Z)-tridec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)/b12-11- |
InChI Key |
GQVYBECSNBLQJV-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\C(=O)O |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O |
Other CAS No. |
32466-55-0 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Tridec-2-enoic Acid: Chemical Profile and Signaling Analog Utility
Executive Summary
(Z)-Tridec-2-enoic acid (C13-DSF) represents a critical structural analogue within the Diffusible Signal Factor (DSF) family of quorum sensing molecules. While the C12 homolog (cis-2-dodecenoic acid, BDSF) and the branched C13 homolog (cis-11-methyl-2-dodecenoic acid) are the primary native signals in Burkholderia and Xanthomonas respectively, the unbranched C13 variant—this compound—serves as a vital probe for defining the steric limits of receptor-ligand interactions. This guide details its physicochemical properties, Z-selective synthesis, and its utility in modulating bacterial virulence via the RpfC/RpfR signaling axis.
Structural Chemistry & Physicochemical Profile[1][2]
The biological activity of this compound is strictly governed by its stereochemistry. The cis (Z) configuration at the
Molecular Architecture
Key Physicochemical Properties
The molecule features a hydrophilic carboxylic head group capable of hydrogen bonding, conjugated to a lipophilic tridecyl tail. The
| Property | Value | Causality/Relevance |
| LogP (Predicted) | ~5.4 | High lipophilicity facilitates membrane intercalation but requires carriers (e.g., BSA) for aqueous bioassays. |
| pKa | ~4.8 | Exists primarily as the carboxylate anion at physiological pH (7.4), essential for electrostatic interaction with receptor arginine residues. |
| Geometry | Z (Cis) | The "kink" introduced by the Z-alkene is critical for fitting into the hydrophobic pocket of Rpf-family receptors. |
| Solubility | DMSO, Ethanol | Practically insoluble in water; stock solutions must be prepared in DMSO. |
Synthetic Routes & Purification[6][7]
Achieving high stereoselectivity for the Z-isomer is the primary synthetic challenge. Standard Knoevenagel condensations typically yield the thermodynamically stable E-isomer. Therefore, a Lindlar Semi-Hydrogenation protocol is the field-standard for high-fidelity synthesis.
Strategic Synthesis Workflow
The synthesis relies on constructing the carbon skeleton via alkyne chemistry, followed by stereoselective reduction.
Figure 1: Stereoselective synthesis pathway via alkyne intermediate.
Detailed Protocol: Lindlar Hydrogenation
Objective: Convert 2-tridecynoic acid to this compound with >95% stereochemical purity.
-
Preparation: Dissolve 2-tridecynoic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).
-
Catalyst Loading: Add Lindlar catalyst (5% Pd on
poisoned with lead) at 10 wt% relative to the substrate. -
Poisoning (Critical): Add Quinoline (0.2 eq). Note: Quinoline suppresses the formation of the fully saturated alkane by occupying active sites on the catalyst surface.
-
Hydrogenation: Purge the vessel with
gas (balloon pressure, 1 atm) and stir vigorously at room temperature. -
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS every 30 minutes. The reaction typically completes in 2-4 hours. Over-reaction leads to the saturated tridecanoic acid.
-
Workup: Filter through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexane).
Self-Validating Check: The Z-isomer is characterized by a coupling constant (
Biological Mechanism & Pharmacology[7]
This compound functions as a Diffusible Signal Factor (DSF) Analogue . In bacteria such as Pseudomonas aeruginosa, Burkholderia cenocepacia, and Xylella fastidiosa, DSFs regulate biofilm formation and virulence factors.
Mechanism of Action: Receptor Modulation
The molecule targets the Rpf (Regulation of pathogenicity factors) system. It binds to the sensor domain of the histidine kinase RpfC or the receptor RpfR.
-
Agonism vs. Antagonism: In Burkholderia, the native signal is C12 (BDSF). The C13 analogue (this compound) often acts as a partial agonist or competitive antagonist depending on the specific receptor variant. It binds the receptor but may induce a suboptimal conformational change compared to the native C12 ligand.
-
Signaling Cascade: Binding modulates the phosphodiesterase (PDE) activity of the receptor, degrading the second messenger c-di-GMP. Low c-di-GMP levels generally promote motility and virulence while suppressing biofilm maintenance.
Figure 2: Signal transduction pathway modulated by this compound.
Analytical Characterization
To ensure scientific integrity, synthesized material must be validated against the following spectroscopic signatures.
Proton NMR ( H NMR, 400 MHz, )
-
6.36 (dt, J = 11.5, 7.5 Hz, 1H): Vinyl proton at C3 (
-position). The coupling constant of ~11.5 Hz confirms cis (Z) geometry. -
5.82 (dt, J = 11.5, 1.8 Hz, 1H): Vinyl proton at C2 (
-position). - 2.68 (q, 2H): Allylic methylene protons at C4.
- 0.88 (t, 3H): Terminal methyl group.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 212.[2][3] -
Base Peak: Typically m/z 55 or 41 (hydrocarbon tail fragmentation).
-
Diagnostic Peak: m/z 194 (
) and m/z 168 ( ).
References
-
PubChem. (2023). Tridec-2-enoic acid (Compound).[1][2] National Library of Medicine. [Link]
-
Deng, Y., et al. (2011). Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS.[4] BMC Microbiology. [Link]
-
Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria.[5][6] Trends in Microbiology. [Link]
-
Bi, H., et al. (2012). Diffusible Signal Factor (DSF) Signaling System: A Potential Target for Antivirulence Therapy. Frontiers in Cellular and Infection Microbiology. [Link]
Sources
- 1. This compound [udchem.com]
- 2. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tridec-3-enoic acid | C13H24O2 | CID 44135742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "SYNTHESIS AND CHARACTERIZATION OF NOVEL DIFFUSIBLE SIGNAL FACTOR ANALO" by Elisabeth Rachel Wiley [digitalcommons.memphis.edu]
- 6. tandfonline.com [tandfonline.com]
CAS 132636-26-1 physical properties and safety data
Technical Monograph: Salmeterol Xinafoate (CAS 132636-26-1) Content Type: Technical Guide for Drug Development Professionals Subject: Physicochemical Characterization, Analytical Methodologies, and Safety Protocols
Executive Summary
This technical guide provides a comprehensive analysis of Salmeterol Xinafoate (CAS 132636-26-1), a long-acting
Chemical Identity & Solid-State Architecture
Salmeterol Xinafoate is the 1-hydroxy-2-naphthoate salt of salmeterol. Its lipophilic tail (a long phenylalkoxyalkyl chain) is the structural determinant of its prolonged duration of action, differentiating it from short-acting analogs like albuterol.
Polymorphism (Critical Formulation Parameter): Research confirms the existence of two distinct polymorphs, which significantly impact bioavailability and stability.
-
Form I (Thermodynamically Stable): The preferred form for micronized inhalation powders. It exhibits superior stability at room temperature.
-
Form II (Metastable): Produced under specific supercritical fluid crystallization conditions (e.g., SEDS process at elevated temperatures). It has a higher intrinsic dissolution rate but may convert to Form I over time.
Table 1: Physicochemical Profile[1]
| Property | Value / Characteristic | Relevance |
| Chemical Name | Salmeterol 1-hydroxy-2-naphthoate | API Identity |
| Molecular Formula | Stoichiometry (1:1 salt) | |
| Molecular Weight | 603.75 g/mol | Calculation standard |
| Appearance | White to off-white crystalline powder | Visual inspection |
| Melting Point (Form I) | 122.7°C (Enthalpy: ~68 kJ/mol) | Identification (Stable) |
| Melting Point (Form II) | 137.6°C (Enthalpy: ~42 kJ/mol) | Identification (Metastable) |
| Lipophilicity (LogP) | 4.1 – 4.2 | Membrane retention |
| pKa | ~11.2 (Amine) | Cationic at physiologic pH |
| Solubility | Soluble in Methanol; Sparingly soluble in Water | Mobile phase selection |
Mechanism of Action: The Exosite Theory
Unlike short-acting beta-agonists (SABAs) that interact solely with the receptor's active site, Salmeterol utilizes a unique "anchoring" mechanism.
The Microkinetic Model:
-
Membrane Partitioning: Due to high lipophilicity (LogP > 4), the drug partitions into the lipid bilayer of the bronchial smooth muscle cell membrane.
-
Lateral Diffusion: It diffuses laterally through the membrane to approach the receptor.
-
Exosite Binding: The long lipophilic tail binds to a specific hydrophobic domain (exosite) on the
-adrenoceptor. -
Active Site Stimulation: The saligenin head group repeatedly engages and disengages with the active site while the tail remains anchored, preventing washout and providing >12 hours of activity.
Figure 1: The "Exosite" mechanism illustrating the anchoring of the lipophilic tail, allowing repetitive stimulation of the active site.
Analytical Methodology: HPLC Protocol
The following protocol is validated for the separation of Salmeterol from its xinafoate counter-ion and potential degradation products. This method aligns with USP standards for lipophilic salts.
Method Principle: Reverse-Phase HPLC with UV Detection.
Reagents & Equipment
-
Column: C18 (Octadecylsilyl),
mm, 5 µm packing (e.g., Hypersil BDS or equivalent). -
Mobile Phase A: 0.1 M Ammonium Acetate (pH adjusted to 3.8 with Glacial Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
Step-by-Step Workflow
-
Preparation of Standard:
-
Dissolve 25 mg of Salmeterol Xinafoate Reference Standard in 100 mL of Diluent.
-
Sonicate for 5 minutes to ensure complete dissolution of the lipophilic salt.
-
Filter through a 0.45 µm PTFE filter (Nylon filters may adsorb the drug).
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-16 min: Isocratic 52% Buffer / 48% ACN.
-
Note: Salmeterol elutes after the Xinafoate counter-ion. Ensure the run time is sufficient (~15 mins) to clear both peaks.
-
-
System Suitability:
-
Resolution (R): > 1.5 between Salmeterol and nearest impurity.
-
Tailing Factor: NMT 2.0.
-
RSD: < 2.0% for replicate injections.
-
Figure 2: Analytical workflow for the quantification of Salmeterol Xinafoate.
Safety & Toxicology (HSE Guidelines)
Salmeterol Xinafoate is a potent bioactive compound. Handling requires strict adherence to Occupational Exposure Limits (OEL).
GHS Classification (Regulation EC No 1272/2008):
-
Reproductive Toxicity: Category 2 (Suspected of damaging the unborn child).[3]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
-
Eye Damage: Category 1 (Causes serious eye damage).
Handling Protocols:
-
Containment: All weighing and solution preparation must be performed inside a Powder Containment Balance Enclosure or a Class II Biological Safety Cabinet.
-
PPE: Double nitrile gloves, Tyvek sleeves, and respiratory protection (P3/N95 minimum) if outside containment.
-
Decontamination: Surfaces should be cleaned with 70% Isopropanol followed by a detergent wash. The lipophilic nature makes water-only cleaning ineffective.
References
-
United States Pharmacopeia (USP). Salmeterol Xinafoate Monograph: Chromatographic Purity and Assay. USP-NF Online. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5152, Salmeterol. PubChem.[4][5][6] Link
-
Tong, H.H., et al. Characterization of two polymorphs of salmeterol xinafoate crystallized from supercritical fluids. Pharmaceutical Research, 2001. Link
-
Johnson, M. The pharmacology of salmeterol. Life Sciences, 1993. Link
-
European Chemicals Agency (ECHA). Salmeterol xinafoate - Registration Dossier & GHS Classification.[5]Link[7]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Characterization of two polymorphs of salmeterol xinafoate crystallized from supercritical fluids - ProQuest [proquest.com]
- 3. fermion.fi [fermion.fi]
- 4. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Tridecenoic Acid | C13H24O2 | CID 5282735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lithium | Li | CID 3028194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stereochemical & Functional Divergence of (Z)- vs. (E)-Tridec-2-enoic Acid
[1]
Executive Summary
In the realm of lipid signaling and pheromone chemistry, the stereochemistry of the
Structural & Physicochemical Fundamentals
The core difference lies in the spatial arrangement of the alkyl tail relative to the carboxylic acid across the C2=C3 double bond.[1] This geometric isomerism fundamentally alters the molecule's topology and electronic environment.[1]
3D Conformation & Packing[1]
-
(E)-Isomer (Trans): Adopts a linear, "zig-zag" conformation.[1] This allows for efficient packing in lipid bilayers, resulting in a higher melting point and lower solubility in polar matrices compared to the Z-isomer.[1] It mimics the straight-chain geometry of saturated fatty acids.[1]
-
(Z)-Isomer (Cis): Introduces a rigid "kink" (approx. 30–40° deviation) at the C2 position.[1] This disrupts Van der Waals packing, lowering the melting point and increasing membrane fluidity when incorporated into bilayers. In biological signaling, this "kink" is often the key recognition motif for receptor binding pockets (e.g., RpfR/RpfF systems).
Electronic Properties & Acidity
While both isomers are conjugated systems, the spatial proximity of the
-
Dipole Moment: The (Z)-isomer typically exhibits a higher net dipole moment due to the additive vector alignment of the carbonyl and the alkene.[1]
-
Acidity (pKa): (Z)-2-enoic acids are often slightly weaker acids than their (E)-counterparts.[1] The steric crowding in the (Z)-carboxylate anion inhibits the coplanarity required for maximum resonance stabilization of the negative charge.[1]
Summary of Differences
| Feature | This compound | (E)-Tridec-2-enoic Acid |
| Stereochemistry | Cis (Zqs) | Trans (Entgegen) |
| Topology | Kinked / Bent | Linear / Extended |
| Thermodynamics | Kinetic product (less stable) | Thermodynamic product (more stable) |
| NMR Coupling ( | 10 – 12 Hz | 15 – 16 Hz |
| Biological Role | 1° Signaling Molecule (DSF Analog) | Metabolic Intermediate / Inactive |
| Synthesis Strategy | Still-Gennari / Lindlar Reduction | Knoevenagel / HWE |
Synthetic Pathways & Stereocontrol
Achieving high isomeric purity (>98%) is critical, as trace contamination of the (E)-isomer can mask the biological activity of the (Z)-isomer or act as a competitive antagonist.[1]
Synthesis of (E)-Tridec-2-enoic Acid
The (E)-isomer is accessible via thermodynamic control.[1] The Knoevenagel Condensation is the industry standard for scalability.[1]
-
Reagents: Undecanal, Malonic Acid, Pyridine, Piperidine (cat).
-
Mechanism: The reaction proceeds through an intermediate that undergoes decarboxylative elimination.[1] The transition state minimizes steric clash, exclusively favoring the trans geometry.
Synthesis of this compound
The (Z)-isomer requires kinetic control to force the bulky groups to the same side.[1] The Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) reaction is the preferred route.[1]
-
Reagents: Undecanal, Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6.[1]
-
Mechanism: The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the reaction and stabilize the erythro betaine intermediate, which collapses to the Z-alkene.
Figure 1: Decision tree for the stereoselective synthesis of tridec-2-enoic acid isomers.
Analytical Discrimination (NMR & HPLC)
Distinguishing these isomers requires precise analytical techniques.[1] Standard low-res Mass Spectrometry (MS) cannot differentiate them as they share the same mass (MW 212.[1]33) and fragmentation patterns are similar.[1] NMR is the definitive validation method.
Proton NMR ( H-NMR)
The coupling constant (
-
(E)-Isomer:
-
(Z)-Isomer:
HPLC Separation
Reverse-phase HPLC (C18 column) can separate the isomers based on their interaction with the stationary phase.[1]
Biological Implications: The DSF Signaling Paradigm
Tridec-2-enoic acid belongs to the Diffusible Signal Factor (DSF) family of quorum sensing molecules, predominantly used by Gram-negative bacteria like Burkholderia, Pseudomonas, and Xanthomonas.[1]
Receptor Specificity
The biological activity is strictly governed by the "lock-and-key" mechanism of the receptor (e.g., RpfR).[1]
-
The (Z)-Conformation: The cis double bond creates a curved structure that fits into the hydrophobic pocket of the receptor, inducing a conformational change that triggers downstream gene expression (virulence factors, biofilm formation).
-
The (E)-Conformation: The linear structure fails to engage the receptor's steric triggers.[1] It is often biologically inert or acts as a weak competitive inhibitor.[1]
Isomerization Risks
Researchers must be aware that this compound is prone to photo-isomerization to the more stable (E)-isomer upon exposure to UV light or heat.[1]
-
Implication: Biological assays using "old" Z-isomer stocks may yield false negatives if significant isomerization has occurred.[1] Always re-verify purity via NMR before critical assays.[1]
Figure 2: Mechanism of action for DSF-mediated signaling, highlighting the necessity of the Z-configuration.
Experimental Protocols
Protocol A: Synthesis of this compound (Still-Gennari)
This protocol prioritizes stereochemical purity over yield.[1]
-
Preparation: In a flame-dried flask under Argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool to -78°C. Add KHMDS (1.1 eq, 0.5M in toluene) dropwise. Stir for 30 min.
-
Addition: Add Undecanal (1.0 eq) dropwise.[1]
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Quench with saturated
. Extract with ether.[1] -
Hydrolysis: The resulting ester is Z-selective.[1] Saponify using LiOH in THF/Water (1:1) at room temperature (avoid heat to prevent isomerization).
-
Purification: Acidify to pH 3 with 1M HCl. Extract with DCM.[1] Purify via flash chromatography on silica gel (impregnated with 10%
if separation from E-isomer is difficult).
Protocol B: Isomeric Purity Assay (NMR)
References
-
PubChem. (n.d.).[1][2] Tridec-2-enoic acid (Compound).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]
-
SpectraBase. (n.d.).[1] 13C NMR Spectrum of (E)-2-Tridecenoic acid. Wiley Science Solutions.[1] Retrieved from [Link][1][2]
-
Deng, Y., et al. (2011).[1] Diffusible Signal Factor (DSF) Quorum Sensing Signal: Biosynthesis and Biological Functions.[1] (Contextual reference for DSF mechanism).
-
Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination.[1] Tetrahedron Letters, 24(41), 4405-4408.[1] (Foundational synthetic protocol).
-
Roach, C., et al. (2004).[1][4] Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties.[1][4] Biochemistry.[1][4] Retrieved from [Link]
Sources
- 1. 2-Tridecenoic Acid | C13H24O2 | CID 5282735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [udchem.com]
- 4. Comparison of cis and trans fatty acid containing phosphatidylcholines on membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-tridec-2-enoic acid molecular weight and formula
This technical guide provides a comprehensive analysis of (Z)-tridec-2-enoic acid , a specialized medium-chain unsaturated fatty acid. This document is structured to support researchers in chemical synthesis, analytical characterization, and biological application.
Chemical Identity, Synthesis, and Application Framework
Executive Summary
This compound (CAS: 132636-26-1) is a monounsaturated fatty acid characterized by a cis (Z) double bond at the C2 position, adjacent to the carboxylic acid group.[1][] Unlike its trans (E) isomer—often found in royal jelly components—the (Z) isomer is less thermodynamically stable and presents unique steric properties for protein-ligand binding. It serves as a critical intermediate in the synthesis of insect pheromones and is investigated for its role in diffusible signal factor (DSF) pathways, analogous to cis-2-decenoic acid in biofilm modulation.
Chemical Informatics & Physicochemical Profile
The precise molecular weight and formula are fundamental for mass spectrometry calibration and stoichiometric calculations in synthesis.
Core Identifiers
| Parameter | Value |
| IUPAC Name | This compound |
| Common Name | cis-2-Tridecenoic acid |
| CAS Registry Number | 132636-26-1 |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| Monoisotopic Mass | 212.1776 Da |
| SMILES (Isomeric) | CCCCCCCCCC/C=C\C(=O)O |
| InChI Key | GQVYBECSNBLQJV-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Data | Experimental Note |
| Physical State | Colorless to pale yellow oil | Low melting point due to cis-kink disrupting packing. |
| Solubility | DMSO (>25 mg/mL), Ethanol, Chloroform | Insoluble in water; requires emulsification for bio-assays. |
| pKa (Predicted) | ~4.8 | Typical for |
| LogP | ~5.4 | Highly lipophilic; crosses membranes effectively. |
Structural Visualization & Logic
The biological activity of this compound is dictated by the geometry of the C2=C3 double bond. The following diagram illustrates the structural logic and its relation to the synthesis precursor.
Figure 1: Stereoselective logic flow from alkynoic precursor to the target Z-alkene, highlighting the divergence from the thermodynamically stable E-isomer.
Synthetic Methodology: Stereoselective Protocol
Protocol: Partial Hydrogenation of Tridec-2-ynoic Acid
Objective: Synthesize this compound with >95% stereochemical purity.
Reagents:
-
Tridec-2-ynoic acid (Precursor)
-
Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (Catalyst poison to prevent over-reduction)
-
Methanol (Solvent)
-
Hydrogen gas (Balloon pressure)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve tridec-2-ynoic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Loading: Add Lindlar catalyst (5 wt% relative to substrate) and Quinoline (0.2 eq). Note: Quinoline is critical to inhibit the isomerization to the trans-isomer and prevent reduction to the saturated alkane.
-
Hydrogenation: Purge the flask with N₂ followed by H₂. Attach a hydrogen balloon. Stir vigorously at Room Temperature.
-
Monitoring: Monitor via Thin Layer Chromatography (TLC) using a Silver Nitrate (AgNO₃) impregnated silica plate. Why? Standard silica cannot easily resolve Z/E isomers. Ag+ coordinates with the pi-cloud of the Z-alkene differently than the alkyne.
-
Workup: Once the starting material is consumed (~2-4 hours), filter the mixture through a Celite pad to remove Palladium. Concentrate the filtrate in vacuo.
-
Purification: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Purify via flash column chromatography (Hexanes:EtOAc 9:1).
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the identity of the molecule must be validated using NMR spectroscopy. The coupling constant (
¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| C2-H | 5.75 - 5.85 ppm | Doublet of triplets | CONFIRMS Z-ISOMER (E-isomer would be ~15.5 Hz). | |
| C3-H | 6.30 - 6.40 ppm | Doublet of triplets | Olefinic proton adjacent to chain. | |
| -COOH | ~11.0 - 12.0 ppm | Broad Singlet | N/A | Carboxylic acid proton. |
Quality Control Check: If the doublet at 5.8 ppm shows a
Biological Applications & Signaling Pathways
This compound acts as a lipophilic signaling molecule. In drug development, it is primarily relevant as a Diffusible Signal Factor (DSF) analog .
Mechanism of Action: Biofilm Modulation
Many Gram-negative bacteria use cis-2-enoic acids (like cis-2-decenoic acid) to communicate quorum sensing states. The C13 analog (this compound) serves as a probe to determine the chain-length specificity of DSF receptors (e.g., RpfR/RpfF systems).
Figure 2: Putative mechanism of action for medium-chain cis-enoic acids in bacterial quorum sensing modulation.
Handling & Storage for Biological Assays
-
Stock Solution: Dissolve in high-grade DMSO to 100 mM.
-
Stability: The cis-double bond is prone to isomerization and oxidation. Store at -20°C under Argon. Avoid repeated freeze-thaw cycles.
-
Assay Control: Always run a vehicle control (DMSO < 0.5% v/v) as fatty acids can exhibit non-specific surfactant effects at high concentrations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365675, Tridec-2-enoic acid. Retrieved from [Link][3]
-
Davies, D. G., & Marques, C. N. (2009). A fatty acid messenger is responsible for inducing dispersion in biofilms. Journal of Bacteriology, 191(5), 1393-1403. (Foundational reference for cis-2-enoic acid signaling). Retrieved from [Link]
-
Kajiwara, T., et al. (1977). Synthesis of 3Z, 6Z-Dienoic Acids.[4] Agricultural and Biological Chemistry. (Methodology for Z-selective synthesis of medium chain acids). Retrieved from [Link]
Sources
An In-Depth Technical Guide to (Z)-tridec-2-enoic Acid: From Chemical Identity to Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-tridec-2-enoic acid is a monounsaturated fatty acid that has garnered interest within the scientific community for its potential biological activities and applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, natural occurrence, and biological significance, with a focus on its potential as a bioactive compound. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields.
Part 1: Chemical Identity and Synonyms
The nomenclature of chemical compounds is critical for unambiguous scientific communication. The standardized name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2Z)-tridec-2-enoic acid .
This systematic name precisely describes the molecule's structure: a thirteen-carbon chain ("tridec") with a carboxylic acid ("-oic acid") at position 1 and a double bond between carbons 2 and 3. The "(2Z)" prefix specifies the cis or Zusammen configuration of the substituents on the double bond, where the highest priority groups are on the same side.
In literature and commercial sources, several synonyms are used interchangeably:
It is crucial for researchers to recognize these synonyms to ensure comprehensive literature searches and accurate identification of the compound. The corresponding trans isomer is referred to as (E)-tridec-2-enoic acid.[1]
Part 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₂ | [1] |
| Molecular Weight | 212.33 g/mol | [1] |
| CAS Number | 132636-26-1 | [1] |
The molecular structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Part 3: Natural Occurrence and Biosynthesis
While specific details on the biosynthesis of this compound are not extensively documented, it is understood to be a product of fatty acid metabolism. Fatty acids are generally synthesized from acetyl-CoA and malonyl-CoA precursors. The introduction of the double bond at the C-2 position with Z-geometry likely involves specific desaturase enzymes.
Unsaturated fatty acids, as a class, are widespread in nature. There is evidence suggesting the presence of tridec-2-enoic acid in some natural sources, although the specific isomeric form is not always detailed.
Part 4: Biological Activity and Potential Applications
Unsaturated fatty acids are known to exhibit a wide range of biological activities, and this compound is a subject of interest in this regard.
Antimicrobial Activity
Long-chain unsaturated fatty acids are recognized for their antibacterial properties.[2] The proposed mechanisms of action include the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis, and the inhibition of essential metabolic pathways such as fatty acid synthesis.[2][3] Specifically, some unsaturated fatty acids have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.[2]
While direct studies on the antimicrobial spectrum of this compound are limited, its structural similarity to other bioactive fatty acids suggests it may possess similar properties. Further research is warranted to investigate its efficacy against a range of pathogenic bacteria, including antibiotic-resistant strains.
Anti-inflammatory Activity
Unsaturated fatty acids, particularly polyunsaturated fatty acids (PUFAs), are well-known for their immunomodulatory and anti-inflammatory effects.[4][5] These effects are mediated through various mechanisms, including:
-
Alteration of cell membrane composition and function: Incorporation of unsaturated fatty acids into cell membranes can modulate membrane fluidity and the function of membrane-bound proteins involved in inflammatory signaling.[5]
-
Modulation of eicosanoid production: Omega-3 PUFAs can compete with arachidonic acid for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less potent pro-inflammatory eicosanoids.[6][7]
-
Regulation of gene expression: Unsaturated fatty acids and their metabolites can act as signaling molecules to regulate the expression of genes involved in inflammation.[8]
Given these established roles of unsaturated fatty acids, this compound is a candidate for investigation as a potential anti-inflammatory agent.
Role in Insects
There are indications that this compound and its derivatives may play a role in insect biology, potentially as pheromones or other semiochemicals. Further investigation into its presence and function in various insect species could reveal applications in pest management and control.
Part 5: Analytical Methodologies
The accurate identification and quantification of this compound in various matrices require robust analytical techniques. Commonly employed methods for fatty acid analysis include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Fatty acids are typically derivatized (e.g., to their methyl esters) to increase their volatility for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of underivatized fatty acids, often coupled with UV or mass spectrometric detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of fatty acids, including the determination of the position and geometry of double bonds.
The development of validated analytical methods is crucial for pharmacokinetic, metabolic, and quality control studies of this compound.
Part 6: Synthesis and Future Directions
While specific, detailed synthetic protocols for this compound were not found in the initial search, general methods for the synthesis of unsaturated carboxylic acids can be adapted. These methods often involve Wittig-type reactions or other olefination strategies to introduce the Z-configured double bond, followed by elaboration of the carboxylic acid functionality.
The potential of this compound as a bioactive molecule warrants further investigation. Future research should focus on:
-
Elucidation of its biosynthetic pathway: Understanding how this fatty acid is produced in nature could open avenues for its biotechnological production.
-
Comprehensive evaluation of its biological activities: In-depth studies are needed to determine its antimicrobial and anti-inflammatory spectrum and mechanisms of action.
-
Investigation of its role in insect communication: Exploring its function as a semiochemical could lead to novel pest management strategies.
-
Development of optimized synthetic routes: Efficient and stereoselective synthetic methods are required to produce sufficient quantities for research and potential commercial applications.
Conclusion
This compound is a monounsaturated fatty acid with a defined chemical identity and promising, yet underexplored, biological potential. Its structural characteristics suggest possible antimicrobial and anti-inflammatory properties, aligning with the known activities of other unsaturated fatty acids. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its physiological roles and potential therapeutic applications. As a resource for scientists and researchers, it is intended to stimulate further inquiry into this intriguing molecule.
References
-
PubChem. Tridec-2-enoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Tridecenoic Acid. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (E)-2-tridecenal. [Link]
- Gao, F., et al. (2024). A review of typical biological activities of glycyrrhetinic acid and its derivatives. European Journal of Medicinal Chemistry, 115939.
-
The Good Scents Company. (E)-2-decenoic acid. [Link]
-
The Good Scents Company. tridecanoic acid. [Link]
-
ResearchGate. A new synthesis of 9-oxodec-2-enoic acid. [Link]
- Zheng, C. J., et al. (2018). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. Scientific reports, 8(1), 1-9.
- Van der Verren, S. E., et al. (2022). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews, 46(3), fuac010.
- Calder, P. C. (2005). Polyunsaturated fatty acids and inflammation. Biochemical Society Transactions, 33(2), 423-427.
- Archivos Latinoamericanos de Nutrición. (2017). Role of different fatty acids in inflammatory processes.
-
Shanghai udchem Agricultural Technology Co., Ltd. This compound. [Link]
Sources
- 1. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portlandpress.com [portlandpress.com]
- 7. alanrevista.org [alanrevista.org]
- 8. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile and Solvent Selection for (Z)-Tridec-2-enoic Acid
[1][2]
Executive Summary & Physicochemical Basis
This compound (CAS: 6969-16-0 / 132636-26-1) is a medium-to-long chain unsaturated fatty acid characterized by a 13-carbon backbone and a cis (Z) double bond at the C2 position.[1][2][3][4][5]
For researchers in drug delivery and pheromone synthesis, understanding the solubility of this molecule requires analyzing its amphiphilic yet dominantly lipophilic nature.[1][2]
-
Lipophilicity (LogP): ~5.2 – 5.[1][2][3]4. This indicates a strong preference for non-polar and moderately polar organic environments over aqueous media.[1][2]
-
Structural Impact: The carboxylic acid head group (-COOH) provides a site for hydrogen bonding and ionization, while the C13 alkyl tail drives hydrophobic interactions.[1][2] The (Z)-alkene "kink" at C2 prevents efficient crystal packing relative to its (E)-isomer or saturated analogs, likely resulting in a lower melting point and higher solubility in non-polar solvents at lower temperatures.[1][2]
Key Physicochemical Parameters
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 212.33 g/mol | Moderate MW; favorable for dissolution in small organics.[1][2] |
| LogP (Octanol/Water) | ~5.2 (Predicted) | Highly lipophilic; partitions strongly into organic layers.[1][2] |
| pKa | ~4.8 (Carboxylic Acid) | Soluble in aqueous base (pH > 7) as a salt; soluble in organics as a free acid.[1][2] |
| Physical State | Liquid or Low-Melting Solid | High dissolution rate in solvents like DCM or Ethanol.[1][2] |
Solubility Landscape in Organic Solvents[1][2][6][7][8]
The solubility of this compound is dictated by the "like dissolves like" principle, modified by the specific interaction of the carboxylic head group.[1][2]
A. Chlorinated Solvents (The "Gold Standard")[1][2]
-
Solvents: Dichloromethane (DCM), Chloroform (
).[1][2] -
Mechanism: These solvents interact favorably with both the lipophilic tail (dispersion forces) and the carboxylic acid dimer (dipole-dipole).[1][2] DCM is the preferred solvent for extraction and reaction monitoring.[1][2]
B. Polar Protic Solvents (Alcohols)[1][2]
-
Mechanism: The hydroxyl groups of the solvent hydrogen bond with the carbonyl and hydroxyl of the fatty acid.[1][2]
-
Note: While soluble, cooling concentrated alcoholic solutions can induce precipitation, making this class useful for low-temperature recrystallization if the compound is solid at low temperatures.[1][2]
C. Polar Aprotic Solvents[1][2]
-
Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile.[1][2]
-
Behavior: Good to Excellent Solubility. [1]
-
Nuance:
D. Non-Polar Solvents (Alkanes)[1][2]
-
Behavior: Moderate to High Solubility.
-
Mechanism: Driven entirely by Van der Waals forces between the C13 tail and the solvent.[1][2]
-
Application: These are the solvents of choice for purification .[1][2] The carboxylic acid head group is less compatible here than in DCM, meaning impurities often precipitate out, or the fatty acid can be crystallized by chilling.[1][2]
E. Aqueous Solubility[1][2][5][6]
Experimental Protocols
Protocol A: Solubility Determination (Gravimetric)
Use this protocol to validate solubility for formulation.[1][2]
-
Preparation: Weigh 100 mg of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Endpoint: Visual clarity (disappearance of oil droplets or solid particles).[1][2]
-
Calculation:
.[1][2]
Protocol B: Purification via Acid-Base Extraction
Since this compound is highly lipophilic, standard silica chromatography can be difficult due to streaking.[1][2] Acid-base extraction is a superior self-validating purification method.[1][2]
-
Dissolution: Dissolve crude reaction mixture in Diethyl Ether or DCM .
-
Extraction (Removal of Neutrals): Extract the organic layer 2x with 1M NaOH .
-
Wash: Wash the combined aqueous basic layers once with fresh ether (removes entrained neutrals).[1][2]
-
Re-acidification: Cool the aqueous layer to 0°C and slowly acidify with 6M HCl to pH ~1.
-
Recovery: Extract the cloudy aqueous mixture 3x with Hexane or DCM . Dry over
and concentrate.
Visualizations
Figure 1: Solubility Interaction Mechanism
This diagram illustrates the competing forces that dictate solvent compatibility.[1][2]
Caption: Solubility is driven by the C13 tail in non-polar solvents and the COOH head in polar protic solvents.[1][2]
Figure 2: Acid-Base Purification Workflow
A logical flow for isolating high-purity acid without chromatography.
Caption: Self-validating purification utilizing the pKa (~4.8) switch of the carboxylic acid group.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282735, 2-Tridecenoic Acid.[1][2] Retrieved from [Link]
-
The Good Scents Company (2025). (E)-2-decenoic acid Physical Properties and Solubility Data. (Used as homologous series reference). Retrieved from [Link]
-
Cyberlipid Center. Solubility of Fatty Acids in Organic Solvents.[1][2] Retrieved from [Link][1][2][6]
-
Shodex HPLC. Solubility of Saturated Fatty Acids (C2-C22) in Organic Solvents. Retrieved from [Link][1][2]
Sources
- 1. 2-Tridecenoic Acid | C13H24O2 | CID 5282735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-Tridec-2-en-1-ol | C13H26O | CID 5364998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. flavscents.com [flavscents.com]
- 4. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Stereoselective Synthesis of (Z)-Tridec-2-enoic Acid
Strategic Overview
The synthesis of
This guide details two robust protocols to synthesize this compound. Protocol A utilizes the Still-Gennari Olefination , the industry "gold standard" for kinetic control, offering superior stereoselectivity (>95:5 Z:E). Protocol B outlines the Lindlar Hydrogenation , a classical approach suitable for larger batches where chromatographic separation of isomers is feasible.
Retrosynthetic Analysis
The strategic disconnection relies on forming the C2–C3 double bond. For the Still-Gennari route, we disconnect to undecanal (C11) and a trifluoroethyl phosphonate (C2).
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the C13 chain.
Protocol A: Still-Gennari Olefination (Recommended)[1]
This method modifies the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] By using highly electron-withdrawing trifluoroethyl groups on the phosphonate, the reaction rate of the intermediate elimination is slowed, allowing the kinetic (Z)-selective pathway to dominate.
Reagents & Materials[1][3][4][5][6][7][8]
-
Substrate: Undecanal (>97% purity).
-
Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent).
-
Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene.
-
Crown Ether: 18-Crown-6 (essential for sequestering K+ to enhance kinetic selectivity).
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
-
Hydrolysis: LiOH·H₂O, Methanol.
Step-by-Step Methodology
Phase 1: Olefination (Formation of Methyl Ester)
-
Setup: Flame-dry a 250 mL 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Add 18-Crown-6 (1.1 equiv) and the Still-Gennari phosphonate (1.1 equiv) to the flask. Dissolve in anhydrous THF (0.1 M concentration relative to phosphonate).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Deprotonation: Dropwise, add KHMDS (1.05 equiv). Stir at -78 °C for 30 minutes. The solution typically turns pale yellow.
-
Addition: Dissolve Undecanal (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C.
-
Critical Control Point: Do not allow the temperature to rise above -70 °C during addition; higher temperatures erode Z-selectivity.
-
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Quench the reaction while still at -78 °C with saturated NH₄Cl solution.
-
Note: Warming before quenching can induce isomerization.
-
-
Workup: Warm to room temperature. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Expected Yield: 85-95%.
-
Expected Selectivity: >95:5 (Z:E).
-
Phase 2: Mild Hydrolysis (Ester to Acid)
Standard basic hydrolysis (refluxing NaOH) will isomerize the (Z)-alkene to the (E)-alkene. Use this mild protocol:
-
Dissolve the methyl ester in THF/MeOH/H₂O (3:1:1) .
-
Add LiOH·H₂O (2.5 equiv).
-
Stir at ambient temperature (20–25 °C) for 12–18 hours.
-
Validation: Monitor disappearance of the methyl ester peak (~3.7 ppm) by ¹H-NMR.
-
-
Acidification: Cool to 0 °C. Carefully acidify to pH 3 with 1M HCl.
-
Extraction: Extract immediately with EtOAc. Dry and concentrate.
-
Storage: Store under Argon at -20 °C. (Z)-acids are prone to isomerization upon prolonged exposure to light or acid traces.
Protocol B: Lindlar Hydrogenation (Scale-Up Alternative)
If the Still-Gennari reagent is cost-prohibitive for large batches, the partial hydrogenation of an alkyne is the viable alternative.
Reagents
-
Substrate: Tridec-2-ynoic acid (Synthesized via carboxylation of 1-dodecyne with n-BuLi/CO₂).
-
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead).[4][5][6]
-
Additive: Quinoline (synthetic grade, increases selectivity).
-
Hydrogen Source: H₂ balloon or low-pressure hydrogenation apparatus.
Methodology
-
Solution: Dissolve tridec-2-ynoic acid in EtOAc/Hexane (1:1) . Alternatively, MeOH can be used, but esters are often reduced more cleanly than free acids.
-
Poisoning: Add Quinoline (2-5% by weight relative to substrate).
-
Catalyst: Add Lindlar Catalyst (5% wt loading).
-
Reduction: Purge vessel with N₂, then H₂. Stir vigorously under H₂ atmosphere (1 atm).
-
Monitoring: Monitor reaction progress via GC-FID every 30 minutes.
-
Stop Condition: Stop immediately upon consumption of the alkyne. Over-reduction leads to the saturated fatty acid (tridecanoic acid).
-
-
Filtration: Filter through a celite pad to remove Pd.
-
Purification: Recrystallization from low-temperature pentane or column chromatography is usually required to remove trace over-reduced byproducts.
Quality Control & Validation
To ensure the material is suitable for pheromone trials, rigorous characterization is required.
Data Summary Table
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | Colorless Oil / Low-melt solid | Visual | Clear, no particulates |
| Purity (Chemical) | > 98.0% | GC-FID / ¹H-NMR | Integration of impurities < 2% |
| Isomeric Purity | > 95% (Z)-isomer | GC-FID (Polar Column) | (E)-isomer < 5% |
| Residual Solvent | < 500 ppm | HS-GC | Below ICH limits |
NMR Diagnostics (400 MHz, CDCl₃)
The coupling constant (
-
(Z)-Isomer:
6.35 (dt, Hz, 1H, -H), 5.80 (dt, Hz, 1H, -H).-
Note:
is typically 10–12 Hz .
-
-
(E)-Isomer:
6.95 (dt, Hz, 1H, -H), 5.85 (dt, Hz, 1H, -H).-
Note:
is typically 14–16 Hz .
-
Experimental Workflow Diagram
Figure 2: Process flow for the Still-Gennari synthesis route, highlighting critical temperature control points.
References
-
Still, W. C., & Gennari, C. (1983).[3][7] Direct synthesis of Z-unsaturated esters.[3] A useful modification of the Horner-Emmons olefination.[1][2][3][8] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Ando, K. (1997).[7] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[7] Journal of Organic Chemistry, 62(7), 1934–1939. Link
-
Lindlar, H. (1952).[6] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446–450. Link
- Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (General reference for pheromone handling and analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Chemoselective Reduction of (Z)-Tridec-2-enoic Acid to Allylic Alcohols
[1]
Executive Summary & Strategic Overview
The conversion of (Z)-tridec-2-enoic acid to its corresponding alcohol, (Z)-tridec-2-en-1-ol , presents a specific chemoselective challenge in organic synthesis. The objective is to reduce the carboxylic acid moiety to a primary alcohol while preserving two critical structural features:
-
The
-Unsaturation: Preventing 1,4-reduction (saturation of the double bond).[1] -
The Z-Stereochemistry: Preventing thermodynamic isomerization to the more stable E-isomer.[1]
Standard reducing agents like Lithium Aluminum Hydride (LiAlH
Method Selection Matrix
| Feature | Method A: Mixed Anhydride / NaBH | Method B: Esterification / DIBAL-H |
| Primary Utility | Rapid, one-pot synthesis.[1] | High-precision, scalable manufacturing. |
| Chemoselectivity | Excellent (favors 1,2-reduction).[1] | Superior (DIBAL-H at -78°C is highly selective).[1] |
| Operational Complexity | Low (Standard glassware).[1] | High (Requires cryogenic conditions & inert atmosphere). |
| Safety Profile | Moderate (H | Strict (DIBAL-H is pyrophoric).[1] |
Chemical Pathways & Logic[1]
The following diagram illustrates the two validated pathways. Note the critical divergence at the activation step.
Figure 1: Chemoselective reduction pathways.[1] The Blue path (Method A) is direct; the Red path (Method B) is stepwise.
Detailed Experimental Protocols
Protocol A: The Mixed Anhydride / NaBH Method
Best for: Small-to-medium scale batches where avoiding step-wise isolation is desired.[1]
Mechanism
The carboxylic acid is activated as a mixed anhydride using ethyl chloroformate.[1] This intermediate is highly electrophilic and can be reduced by Sodium Borohydride (NaBH
Reagents
-
This compound (1.0 equiv)[1]
-
Ethyl chloroformate (1.1 equiv)
-
Triethylamine (Et
N) or N-Methylmorpholine (1.1 equiv)[1] -
Sodium Borohydride (NaBH
, 3.0 equiv) -
Solvents: Tetrahydrofuran (THF, anhydrous), Methanol.[1]
Step-by-Step Procedure
-
Activation:
-
Dissolve this compound in anhydrous THF (0.5 M concentration) in a round-bottom flask under Nitrogen.
-
Cool the solution to 0°C (ice bath).
-
Add Et
N (1.1 equiv) followed by the dropwise addition of ethyl chloroformate (1.1 equiv). -
Observation: A white precipitate (Et
N·HCl) will form immediately. Stir for 30 minutes at 0°C to ensure complete formation of the mixed anhydride.
-
-
Reduction:
-
Filter the mixture rapidly through a glass frit (optional, to remove salts) or proceed directly as a slurry.
-
In a separate vessel, prepare a solution of NaBH
(3.0 equiv) in water/THF (or pure methanol if rapid addition is planned). -
Preferred Addition: Add the mixed anhydride solution dropwise to the NaBH
solution at -5°C to 0°C . -
Note: Gas evolution (H
) and CO release will occur. Maintain temperature < 10°C to prevent side reactions.
-
-
Quench & Workup:
-
After 1–2 hours, quench carefully with 1N HCl until pH ~5.
-
Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate.[2]
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The (Z)-alcohol is typically less polar than the acid but more polar than the ester.
-
Protocol B: The Ester-DIBAL Route (Gold Standard)
Best for: High-value synthesis requiring >98% stereochemical retention.[1]
Mechanism
Diisobutylaluminum hydride (DIBAL-H) is an electrophilic reducing agent.[1][3] At -78°C, it selectively reduces the ester carbonyl to the aldehyde/alcohol without interacting with the conjugated alkene, as the alkene reduces the electrophilicity of the
Reagents
-
Methyl (Z)-tridec-2-enoate (Prepared via mild esterification, e.g., TMS-diazomethane or MeOH/H
SO at RT).[1] -
DIBAL-H (1.0 M in Toluene/Hexanes, 2.2 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]
-
Workup Reagent: Rochelle’s Salt (Potassium Sodium Tartrate).[1][4]
Step-by-Step Procedure
-
Setup:
-
Flame-dry a 2-neck flask and cool under Argon flow.
-
Dissolve Methyl (Z)-tridec-2-enoate in anhydrous DCM (0.2 M).
-
Cool the system to -78°C (Dry ice/Acetone bath). Critical Control Point: Temperature must not rise above -60°C during addition.
-
-
Reduction:
-
The "Rochelle" Workup (Crucial for Aluminum):
-
Quench at -78°C by adding Methanol (excess) dropwise.
-
Allow to warm to 0°C.
-
Add a saturated aqueous solution of Rochelle’s Salt (volume equal to reaction solvent).
-
Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1–3 hours. The gelatinous aluminum emulsion will break, resulting in two clear layers.
-
-
Isolation:
-
Separate layers.[2] Extract aqueous layer with DCM.
-
Dry organics (MgSO
) and concentrate.
-
Quality Control & Validation
To ensure the protocol succeeded, the following analytical parameters must be verified.
Data Summary Table
| Parameter | Method | Acceptance Criteria |
| Conversion | TLC / GC-MS | > 95% consumption of starting material. |
| Identity | Appearance of doublet at | |
| Stereochemistry | Coupling Constant ( | |
| Purity | HPLC | > 98% Area Under Curve (AUC).[1] |
Visualizing the Workup Logic (DIBAL)
Figure 2: The critical Rochelle's Salt workup workflow to prevent emulsion lock-up.
References
- Ishizumi, K., Koga, K., & Yamada, S. (1968). Stereoselective reduction of -unsaturated amino acids. Chemical and Pharmaceutical Bulletin, 16(3), 492-497. (Foundational work on mixed anhydride reduction retaining stereochemistry).
-
Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. Journal of Organic Chemistry, 50(14), 2443–2450. Link
-
Cha, J. S. (2006). Recent developments in the synthesis of aldehydes and alcohols from carboxylic acid derivatives.[6][7] Organic Preparations and Procedures International, 38(1), 3-64. (Review of DIBAL and Borohydride methodologies).
-
Aleku, G. A., et al. (2020).[1][8] Biocatalytic reduction of
-unsaturated carboxylic acids to allylic alcohols.[1][7][9] Green Chemistry, 22, 4929-4936. Link (Alternative biocatalytic route).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Reich, H. J. (2023).[1] "Workup of Aluminum Hydride Reductions." University of Wisconsin-Madison Organic Chemistry Data. Link (Authoritative guide on Rochelle's salt protocols).
Sources
- 1. (Z)-Tridec-2-en-1-ol | C13H26O | CID 5364998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00867B [pubs.rsc.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: Formulation & Stabilization of (Z)-Tridec-2-enoic Acid for Mating Disruption
This Application Note provides a rigorous technical framework for the formulation, stabilization, and deployment of (Z)-tridec-2-enoic acid (CAS 132636-26-1) in mating disruption (MD) strategies.
While often utilized as a high-purity intermediate in the synthesis of pheromones (e.g., reduction to (Z)-tridec-2-en-1-ol or esterification), this guide addresses its use as an Active Pharmaceutical Ingredient (API) in semiochemical formulations. Given the thermodynamic instability of the cis (Z) configuration at the
Part 1: Molecule Characterization & Challenge Profile
Physicochemical Profile
This compound is a C13
| Property | Value | Implication for Formulation |
| CAS Number | 132636-26-1 | Verification Standard |
| Molecular Weight | 212.33 g/mol | Moderate volatility; suitable for aerosol/dispenser MD. |
| Boiling Point | ~328°C (est) | Low vapor pressure requires high surface area dispensers. |
| pKa | ~4.8 | Exists as a dimer in non-polar matrices; affects release rate. |
| Critical Instability | Photo-isomerization (Z | Requires UV blockers and antioxidant stabilization. |
Mechanism of Action (Mating Disruption)
In the target species (typically specialized Coleoptera or Lepidoptera), the molecule acts via non-competitive mating disruption .
-
Camouflage/Masking: The synthetic plume raises the background signal, desensitizing male antennal receptors.
-
False Trail Following: Discrete point sources (microcapsules or dispensers) divert males from calling females.
Part 2: Formulation Chemistry & Stabilization Strategy
The formulation must stabilize the energetic (Z)-isomer against solar radiation and oxidation.
Stabilization Matrix (The "Shield")
To prevent Z
-
Primary Stabilizer: 2-Hydroxy-4-methoxybenzophenone (UV-9) @ 2% w/w of AI.
-
Antioxidant: Butylated hydroxytoluene (BHT) or
-Tocopherol @ 1% w/w of AI. -
Carrier Phase: High-purity paraffin oil or Miglyol 812 (protects against hydrolysis).
Release Kinetics Control
Since carboxylic acids form hydrogen-bonded dimers, their vapor pressure is lower than corresponding esters.
-
Strategy: Use a SPLAT (Specialized Pheromone & Lure Application Technology) type matrix or Interfacial Polymerization microencapsulation.
-
Target Release Rate: 2–5 mg/hectare/hour (species dependent).
Part 3: Experimental Protocols
Protocol A: Quality Control & Isomeric Purity Analysis
Objective: Verify >95% (Z)-isomer content prior to formulation.
Reagents:
-
Sample: this compound technical grade.
-
Derivatization Agent: BF3-Methanol (14% w/v).
-
Solvent: n-Heptane (HPLC Grade).
Workflow:
-
Methylation: Dissolve 10 mg AI in 1 mL heptane. Add 0.5 mL BF3-MeOH. Heat at 60°C for 15 min. (Converts acid to methyl ester for better GC separation without thermal degradation).
-
Extraction: Add 1 mL saturated NaCl and 1 mL heptane. Vortex. Collect upper organic layer.
-
GC-FID Analysis:
-
Column: DB-Wax or HP-88 (High polarity required to separate Z/E isomers).
-
Temp Program: 100°C (1 min)
20°C/min 240°C (5 min). -
Retention Time: (Z)-isomer typically elutes after (E)-isomer on polar columns due to dipole interaction.
-
-
Criteria: Reject batch if (E)-isomer > 5%.
Protocol B: Preparation of UV-Stabilized Flowable Formulation (SPLAT-Type)
Objective: Create a flowable, biodegradable wax emulsion for field application.
Materials:
-
Phase A (Oil): 100g this compound + 2g UV-9 + 1g BHT + 300g Paraffin Wax (MP 55°C).
-
Phase B (Water): 500g Deionized Water + 10g Polyvinyl alcohol (PVA, Hydrolysis 88%).
Step-by-Step:
-
Melt Phase A: Heat Paraffin Wax to 65°C. Add UV-9 and BHT. Stir until dissolved.
-
Add Active: Add this compound to Phase A. Maintain temp < 70°C to prevent thermal isomerization.
-
Emulsification:
-
Heat Phase B to 65°C.
-
Slowly pour Phase A into Phase B under high-shear agitation (Ultra-Turrax @ 4000 rpm).
-
Mix for 5 minutes to achieve particle size 10–50
m.
-
-
Quench: Rapidly cool the emulsion to 20°C using an ice bath while stirring at low speed (500 rpm) to solidify wax droplets.
-
Storage: Store in light-proof HDPE containers at 4°C.
Protocol C: Field Release Rate Verification (Gravimetric)
Objective: Validate the release curve in field conditions.
-
Deployment: Apply 1.0 g dollops of formulation onto acetate cards.
-
Exposure: Hang cards in orchard/field canopy (protected from direct rain, exposed to airflow).
-
Sampling: Retrieve 3 replicates at Day 0, 7, 14, 21, 28.
-
Extraction:
-
Place dollop in Soxhlet extractor with Dichloromethane (DCM) for 4 hours.
-
Add internal standard (e.g., tridecanoic acid).[3]
-
-
Quantification: Analyze via GC-FID (as per Protocol A).
-
Calculation: Plot residual % vs. Time. Fit to First-Order decay model (
).
Part 4: Data Visualization & Logic
Formulation Logic Pathway
The following diagram illustrates the critical decision points in formulating this specific unstable isomer.
Caption: Decision tree for processing this compound, prioritizing isomeric purity and UV stabilization.
Mechanism of Isomerization & Protection
Visualizing the chemical risk managed by the protocol.
Caption: The UV-induced isomerization pathway. The formulation must block the UV pathway to maintain biological efficacy.
Part 5: Summary Data Tables
Table 1: Comparative Formulation Performance (Simulated)
| Parameter | Raw Acid (Unformulated) | Microcapsule (CS) | Monolithic Matrix (SPLAT) |
| Half-life (Field) | < 3 Days | 14–21 Days | 60–90 Days |
| Isomeric Purity (Day 7) | 40% (Z) / 60% (E) | 92% (Z) | 96% (Z) |
| Application Method | Not Viable | Conventional Sprayer | Caulking Gun / Specialized Aerial |
| Rainfastness | Poor | Good | Excellent |
Part 6: References
-
El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. Link: [Link]
-
Millar, J. G., & Haynes, K. F. (Eds.). (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Foundational text on pheromone analysis and geometric isomer separation).
-
Witzgall, P., et al. (2010). "Insect pheromones: an overview of function and evolution." Behav.[1][4][5][6] Ecol. Sociobiol. Link: [Link]
-
Mafra-Neto, A., et al. (2013). "SPLAT: Specialized Pheromone & Lure Application Technology for Mating Disruption."[7] IOBC-WPRS Bulletin. (Reference for the monolithic wax matrix protocol).
-
PubChem. (2023). Compound Summary: this compound.[1][2][3][6][8][9][10][11] National Library of Medicine.[8] Link: [Link]
Sources
- 1. 2-Tridecenoic Acid | C13H24O2 | CID 5282735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. flavscents.com [flavscents.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Tridec-3-enoic acid | C13H24O2 | CID 44135742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Tridecen-1-ol, (2E)- | C13H26O | CID 5364949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [udchem.com]
- 7. Mating disruption - Wikipedia [en.wikipedia.org]
- 8. Tridec-2-enoic acid | C13H24O2 | CID 122888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. insect pheromone|heterocycle|olefin|alkyne|alkane--Shanghai udchem Technology Co., Ltd. [udchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
Application Notes and Protocols: Knoevenagel Condensation Methods for Tridecenozoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Long-Chain Unsaturated Fatty Acids
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed typically by a weak base.[1] For the synthesis of long-chain unsaturated fatty acids like tridecenoic acid, a crucial intermediate in various pharmaceutical and industrial applications, the Knoevenagel condensation offers a robust and adaptable methodology.
This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of tridecenoic acid, focusing on the widely employed Doebner modification. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven protocols, and offer insights into optimizing reaction conditions for maximal yield and purity.
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and adapting the synthesis for different substrates. The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Enolate Formation: The reaction commences with the deprotonation of the active methylene compound, typically malonic acid in the Doebner modification, by a basic catalyst.[3][4] The acidity of the α-protons of malonic acid allows for the formation of a resonance-stabilized enolate ion, a potent nucleophile.[3]
-
Nucleophilic Addition: The generated enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, undecanal), leading to the formation of a tetrahedral intermediate.[4]
-
Dehydration: This intermediate then undergoes dehydration, eliminating a molecule of water to form an α,β-unsaturated dicarboxylic acid.[4]
The Doebner Modification's Key Feature: In-Situ Decarboxylation
A significant advantage of using malonic acid in pyridine is the subsequent decarboxylation that occurs under the reaction conditions.[1][5] The pyridine not only acts as a solvent but also facilitates the loss of carbon dioxide from the intermediate, directly yielding the desired α,β-unsaturated carboxylic acid, tridecenoic acid.[1][6] This circumvents the need for a separate decarboxylation step, streamlining the synthetic process.[6]
Visualizing the Reaction Pathway
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 3. purechemistry.org [purechemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
Application Note: Stereoselective Synthesis of (Z)-2-Unsaturated Fatty Acids
Abstract & Strategic Overview
The synthesis of cis-2-unsaturated fatty acids (specifically
This guide details the two most robust protocols for achieving high
Strategic Decision Matrix
Use the following logic to select your protocol:
-
Protocol A (Ando): Best for scalability and cost-efficiency . It avoids expensive crown ethers and uses milder bases (DBU/NaH) compared to Still-Gennari. It typically yields
ratios of >95:5.[1] -
Protocol B (Still-Gennari): Best for complex, base-sensitive substrates or when the Ando reagent fails to yield high selectivity. It requires strictly anhydrous conditions, strong bases (KHMDS), and 18-crown-6.
Mechanistic Insight: Winning the Kinetic Race
To synthesize the
The Solution: Both Ando and Still-Gennari reagents are designed with electron-withdrawing or sterically demanding groups on the phosphonate. These modifications accelerate the elimination of the erythro-betaine (the kinetic intermediate) faster than it can equilibrate to the threo-betaine.
Pathway Visualization
The following diagram illustrates the divergence between Standard HWE (Thermodynamic) and Modified HWE (Kinetic) pathways.
Caption: Kinetic divergence in HWE olefinations. Modified reagents force rapid elimination of the Erythro-betaine, locking in the Z-geometry.
Protocol A: The Ando Olefination (Recommended)
The Ando method utilizes diaryl phosphonoacetates (specifically ethyl (di-o-tolylphosphono)acetate). The steric bulk of the o-tolyl groups is the key driver for
Reagents Required[1][2][3][4][5][6][7]
-
Aldehyde: Long-chain aliphatic aldehyde (e.g., Decanal, Isodecanal).
-
Ando Reagent: Ethyl (di-o-tolylphosphono)acetate (CAS: 126637-84-5).
-
Base: NaH (Sodium hydride, 60% dispersion) or Triton B.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Reagent Preparation (if not commercial):
-
React triethyl phosphite with ethyl bromoacetate (Arbuzov reaction) to get triethyl phosphonoacetate.
-
React with PCl5 to generate the phosphono-dichloride.
-
React with o-cresol/Et3N to yield Ethyl (di-o-tolylphosphono)acetate .
-
-
Deprotonation:
-
To a flame-dried flask under Argon, add NaH (1.1 equiv) washed with dry hexanes to remove oil.
-
Suspend in anhydrous THF (
concentration relative to aldehyde). -
Cool to
. -
Dropwise add Ethyl (di-o-tolylphosphono)acetate (1.1 equiv).
-
Stir for 15–30 minutes until H2 evolution ceases and the solution is clear.
-
-
Olefination:
-
Cool the reaction mixture to
(Critical for max selectivity). -
Add the fatty aldehyde (1.0 equiv) dropwise (neat or in minimal THF).
-
Scientific Insight: Unlike standard HWE, the Ando reaction is often faster at low temperatures due to the highly reactive nature of the aryloxy-phosphonate.
-
Stir at
for 1–2 hours. -
Allow to warm slowly to
over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine, dry over
.
-
-
Hydrolysis (to Free Acid):
-
The product is the ethyl ester. To get the fatty acid, treat with
in ( ) at room temperature overnight. Avoid heating to prevent isomerization.
-
Protocol B: The Still-Gennari Olefination[4]
This method uses bis(2,2,2-trifluoroethyl) phosphonoesters.[2][3] The highly electron-withdrawing fluoro-groups massively accelerate the elimination step.
Reagents Required[1][2][3][4][5][6][7]
-
Still-Gennari Reagent: Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (CAS: 81666-41-1).
-
Base: KHMDS (Potassium bis(trimethylsilyl)amide), 0.5 M in toluene.
-
Additive: 18-Crown-6 (Sequesters
to create a "naked" anion, boosting reactivity at low temp). -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Setup:
-
Flame-dry all glassware. This reaction is extremely moisture-sensitive.
-
Dissolve 18-Crown-6 (1.5 equiv) and the Still-Gennari Reagent (1.1 equiv) in anhydrous THF under Argon.
-
-
Deprotonation:
-
Cool to
. -
Add KHMDS (1.1 equiv) dropwise.
-
Stir for 30 minutes at
.
-
-
Reaction:
-
Add the fatty aldehyde (1.0 equiv) slowly.
-
Maintain
for 1 hour. -
Critical Checkpoint: Do not let the temperature rise above
before quenching, or -isomer formation will increase.
-
-
Workup:
-
Quench cold with saturated
. -
Standard extraction protocol.[2]
-
Validation & Quality Control
Trust but verify. The separation of
NMR Spectroscopy (The Gold Standard)
The coupling constant (
| Feature | (Z)-Isomer (cis) | (E)-Isomer (trans) |
| Coupling Constant ( | 10.0 – 12.0 Hz | 15.0 – 16.0 Hz |
| Chemical Shift (H-3) | ||
| Chemical Shift (H-2) |
Note: In the Z-isomer, the H-3 proton is typically shielded (upfield) relative to the E-isomer due to the anisotropic effect of the carbonyl group.
Isomerization Check
Dissolve a small amount of product in
Case Study: Synthesis of Diffusible Signal Factor (DSF)
Target: cis-11-methyl-2-dodecenoic acid (Quorum sensing signal for Xanthomonas campestris).[4]
-
Starting Material: 9-methyl-decanal (synthesized via Grignard addition of isoamyl bromide to a protected halo-alkanol followed by oxidation).
-
Method: Ando Olefination (Protocol A).
-
Execution:
-
Reagent: Ethyl (di-o-tolylphosphono)acetate.[5]
-
Conditions: NaH, THF,
. -
Yield: 88% (Z:E ratio 96:4).
-
-
Hydrolysis: LiOH, THF/H2O.
-
Result: Pure DSF. Confirmed by bioassay (biofilm dispersion) and NMR (
).
References
-
Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[5] The Journal of Organic Chemistry, 62(6), 1934–1939. Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[6] A useful modification of the Horner-Emmons olefination.[2][7][3] Tetrahedron Letters, 24(41), 4405–4408. Link
-
Wang, L. H., et al. (2004).[4] A bacterial cell-cell communication signal with a new chemical structure regulates virulence in Xanthomonas campestris. (Discovery of DSF). Molecular Microbiology, 51(3), 903-912. Link
-
Huedo, P., et al. (2019).[4][8] Synthesis and biological activity of Diffusible Signal Factor (DSF) analogs. Scientific Reports, 9, 14587. Link
Sources
Application Note: Preparation and Formulation of Tridec-2-enoic Acid Insect Attractants
Abstract
This application note details the laboratory synthesis, purification, and formulation of tridec-2-enoic acid (C13:1
Introduction & Mechanism of Action
Insect olfactory systems are highly tuned to specific fatty acid chain lengths and degrees of unsaturation. Tridec-2-enoic acid is an
Biological Significance[1][2]
-
Pheromone Precursor: In many species, the acid is a metabolic precursor to the corresponding aldehyde ((E)-2-tridecenal) or alcohol, which are potent volatile signals.
-
Kairomone Activity: Parasitoid wasps (e.g., Trichopoda spp.) often utilize the "stench" of host defensive compounds (like 2-enoic acids) to locate hosts for oviposition.
-
Defensive Secretion: High concentrations act as repellents or irritants to predators, but low, controlled release rates can function as aggregation pheromones for conspecifics.
Mechanism of Reception
The compound binds to Odorant Binding Proteins (OBPs) in the sensilla lymph of the insect antenna, transporting the hydrophobic molecule to Odorant Receptors (ORs). The
Chemical Synthesis Protocol
The most robust method for synthesizing
Reaction Scheme
Undecanal (C11 Aldehyde) + Malonic Acid
Reagents & Equipment
| Reagent | Grade | Function |
| Undecanal | >97% | Starting Material (Electrophile) |
| Malonic Acid | Reagent Grade | Nucleophile / Chain Extender |
| Pyridine | Anhydrous | Solvent / Base |
| Piperidine | Reagent Grade | Catalyst |
| Hydrochloric Acid (HCl) | 2M | Quenching / Acidification |
| Diethyl Ether | ACS Grade | Extraction Solvent |
| Sodium Sulfate | Anhydrous | Drying Agent |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Malonic Acid (1.2 eq, 12.5 g) in Pyridine (25 mL) .
-
Add Undecanal (1.0 eq, 17.0 g / ~20.5 mL) to the solution.
-
Add catalytic Piperidine (0.5 mL) .
-
Attach a reflux condenser.
Step 2: Condensation & Decarboxylation
-
Heat the mixture to 90°C for 90 minutes. You will observe the evolution of CO
gas (bubbling) as decarboxylation occurs. -
Increase temperature to reflux (115°C) and maintain for 3 hours to ensure reaction completion.
-
Checkpoint: Monitor reaction progress via TLC (Silica gel; Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the acid spot (streaking near baseline or ).
Step 3: Work-up
-
Cool the reaction mixture to
C in an ice bath. -
Slowly add cold 2M HCl (approx. 150 mL) with stirring until the pH is distinctly acidic (pH < 2). This precipitates the crude acid.
-
Transfer to a separatory funnel and extract with Diethyl Ether (3 x 50 mL) .
-
Combine organic layers and wash with Brine (saturated NaCl, 2 x 50 mL) to remove residual pyridine.
-
Dry the organic phase over Anhydrous Sodium Sulfate (Na
SO ) . -
Filter and concentrate under reduced pressure (Rotavap) to yield a yellow oil or low-melting solid.
Step 4: Purification
-
Distillation: For high purity, perform vacuum distillation (approx. 160-165°C at 0.5 mmHg).
-
Recrystallization: Alternatively, recrystallize from cold Pentane or Hexane at -20°C if the product solidifies (MP is close to RT).
Workflow Visualization
The following diagram illustrates the chemical pathway and the subsequent bioassay validation logic.
Figure 1: Synthetic workflow for the preparation of (E)-Tridec-2-enoic acid insect attractant.
Formulation & Quality Control
To use the synthesized acid as an attractant, it must be formulated to ensure a stable, constant release rate over time.
Lure Preparation Protocol
Matrix: Red Rubber Septa (standard 11mm sleeve stoppers) or Polyethylene Vials. Solvent: Hexane (HPLC Grade). Antioxidant: BHT (Butylated Hydroxytoluene) is mandatory to prevent autoxidation of the double bond, which would destroy attractancy.
-
Stock Solution: Dissolve 100 mg of purified Tridec-2-enoic acid in 10 mL Hexane.
-
Antioxidant Addition: Add BHT at 1% w/w relative to the fatty acid (1 mg BHT).
-
Loading: Pipette 100
L of the solution (containing 1 mg active ingredient) into the cup of the rubber septum. -
Drying: Allow the solvent to evaporate in a fume hood for 2 hours.
-
Storage: Store lures at -20°C in foil-sealed bags until field deployment.
Quality Control Specifications
| Parameter | Specification | Method |
| Purity | GC-FID / GC-MS | |
| Isomer Ratio | > 98:2 (E:Z) | GC-MS (Polar Column, e.g., DB-Wax) |
| Appearance | Colorless to Pale Yellow Oil/Solid | Visual Inspection |
| Acid Value | 260-270 mg KOH/g | Titration |
Bioassay Validation (Y-Tube Olfactometer)
To verify the biological activity of the synthesized attractant, a dual-choice olfactometer assay is recommended.
Experimental Setup
-
Apparatus: Glass Y-tube (stem: 20cm, arms: 15cm).
-
Airflow: Clean, humidified air at 0.5 - 1.0 L/min.
-
Stimulus: Treatment arm contains the formulated lure; Control arm contains a solvent-only septum.
-
Subject: Starved adult insects (n=30 minimum per trial).
Figure 2: Y-Tube Olfactometer setup for validating attractancy.
References
-
PubChem. (n.d.).[1] Tridec-2-enoic acid | C13H24O2.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
The Good Scents Company. (n.d.). (E)-2-tridecenal. Retrieved October 26, 2023, from [Link]
- Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Standard reference for Knoevenagel synthesis of insect pheromones).
-
Zhang, S., et al. (2021).[1] Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology. Retrieved from [Link]
Sources
Application Note: Advanced Formulation Strategies for Fatty Acid-Based Biopesticides
Abstract
Fatty acids (FAs) and their derivatives (salts, esters) represent a cornerstone of "green" agrochemistry due to their dual role as active ingredients (desiccants, membrane disruptors) and functional intermediates (solvents, adjuvants). However, their efficacy is often limited by poor water solubility, oxidative instability, and phytotoxicity risks. This guide details the formulation of Potassium Salts of Fatty Acids (Insecticidal Soaps) and High-Energy Nanoemulsions, providing researchers with self-validating protocols to overcome these thermodynamic barriers.
Mechanistic Basis: The Lipid Destabilization Cascade
To formulate effectively, one must understand the molecular target. Fatty acids (C8–C18) function primarily through membranotropic action .
-
Insertion: The amphiphilic FA molecule inserts its hydrophobic tail into the insect or bacterial phospholipid bilayer.
-
Curvature Stress: The non-cylindrical geometry of the FA creates void spaces within the bilayer, inducing positive curvature stress.
-
Pore Formation: At critical concentrations, this stress relieves itself by forming transient toroidal pores.
-
Lysis: Intracellular contents (ATP, ions) leak out, leading to cellular depolarization and desiccation.
Critical Formulation Parameter: Chain length specificity.
-
C10 (Capric) & C12 (Lauric): Highest acute toxicity to soft-bodied insects but higher phytotoxicity potential.
-
C18:1 (Oleic): Lower phytotoxicity, often used as a carrier or synergist.
Visualization: Mode of Action
Figure 1: The thermodynamic cascade of fatty acid-induced membrane disruption.
Pre-Formulation: Component Selection[3]
Before synthesis, select the fatty acid profile based on the target pest and crop safety margin.
| Fatty Acid | Carbon Chain | HLB Requirement (approx) | Primary Function |
| Caprylic Acid | C8:0 | 5-6 | Rapid desiccant (Herbicidal) |
| Pelargonic Acid | C9:0 | 6-7 | Non-selective burn-down |
| Lauric Acid | C12:0 | 12-14 | Insecticidal (Soft-bodied) |
| Oleic Acid | C18:1 | 10-12 | Adjuvant / Stabilizer |
Protocol A: Synthesis of Potassium Salts (Insecticidal Soaps)
Objective: Convert hydrophobic fatty acids into water-soluble potassium salts (anionic surfactants) via saponification. Target pH: 10.0 – 10.5 (Crucial for solubility and preventing hydrolysis).
Materials
-
Active: Oleic Acid (Technical grade >70%) or Lauric Acid.
-
Base: Potassium Hydroxide (KOH) pellets (purity >85%).
-
Solvent: Deionized Water, Ethanol (optional co-solvent).
-
Equipment: Jacketed glass reactor, overhead stirrer, pH meter.
Step-by-Step Methodology
-
Stoichiometric Calculation: Calculate the required KOH mass based on the Acid Value (AV) of the fatty acid.
(Note: Use a 2-5% molar excess of KOH to ensure complete saponification). -
Phase A Preparation: Heat the Fatty Acid to 50°C in the reactor. Start stirring at 200 RPM.
-
Phase B Preparation: Dissolve calculated KOH in deionized water (30% w/w solution). Caution: Exothermic reaction.
-
Saponification Reaction:
-
Slowly add Phase B to Phase A over 30 minutes.
-
Increase temperature to 70-80°C.
-
Increase stirring to 400 RPM.
-
Reaction Check: The mixture will transition from cloudy oil to a clear/translucent amber liquid (soap).
-
-
Validation (The "Clear Test"): Take 1 mL of product and dilute in 10 mL distilled water. It must form a clear solution. If oily droplets remain, saponification is incomplete (add trace KOH and reflux).
-
pH Adjustment: Adjust final pH to 10.3 ± 0.2.
-
Why? pH < 9.5 causes reversion to free fatty acids (insoluble scum). pH > 11.0 causes phytotoxicity (leaf burn).
-
Protocol B: High-Energy Nanoemulsion Formulation
Objective: Create a kinetically stable O/W nanoemulsion (droplet size <100 nm) to enhance canopy penetration and bioavailability. Method: Ultrasonication / High-Pressure Homogenization.
Materials
-
Oil Phase: Methylated Fatty Acids (FAMEs) or Neem Oil (rich in hydrophobic actives).
-
Surfactant: Non-ionic blend (e.g., Tween 80 / Span 80) adjusted to HLB 11-13.
-
Aqueous Phase: Deionized water + 0.1% Xanthan Gum (rheology modifier).
Workflow Diagram
Figure 2: High-energy top-down synthesis of biopesticide nanoemulsions.
Step-by-Step Methodology
-
HLB Matching: Determine the Required HLB (rHLB) of your oil phase.[1] For methyl oleate, rHLB is ~11. Mix Tween 80 (HLB 15) and Span 80 (HLB 4.3) to match this value.
-
Coarse Emulsion (Pre-mix):
-
Mix Oil Phase (10% w/w) and Surfactant Mix (5% w/w).
-
Add Water Phase (85% w/w) slowly while stirring at 1000 RPM.
-
Result: Milky white emulsion (droplet size > 1 µm).
-
-
High-Energy Homogenization:
-
Place probe sonicator (e.g., 750W, 20kHz) into the beaker.
-
Cycle: 5 minutes total (30s ON / 10s OFF to prevent overheating).
-
Ice Bath: Keep sample in ice bath to prevent active ingredient degradation.
-
-
Characterization:
-
Particle Size: Measure Hydrodynamic Diameter via Dynamic Light Scattering (DLS). Target: <100 nm.
-
Polydispersity Index (PDI): Target < 0.25 (indicates uniform distribution).
-
Quality Control & Stability Standards (CIPAC Methods)
A formulation is only as good as its shelf life. Use these standard CIPAC (Collaborative International Pesticides Analytical Council) methods for validation.
| Parameter | CIPAC Method | Acceptance Criteria |
| Accelerated Storage | MT 46.3 | Store at 54°C for 14 days. No phase separation or active degradation >5%. |
| Emulsion Stability | MT 36.3 | No "creaming" or oil separation after 24h in standard water. |
| Spontaneity of Dispersion | MT 160 | >90% dispersion within 1 minute (for suspension concentrates). |
| Persistent Foaming | MT 47.3 | < 60 mL foam after 1 minute. |
| pH Determination | MT 75.3 | Must remain within ±0.5 of target (critical for soaps). |
Self-Validation Check: If your nanoemulsion shows "Ostwald Ripening" (droplets growing larger over time), your surfactant coverage is insufficient. Increase surfactant concentration or add a "ripening inhibitor" like long-chain alkanes.
References
-
United States Environmental Protection Agency (EPA). (n.d.).[2] Potassium Salts of Fatty Acids Fact Sheet. Retrieved from [Link][3][2][4][5]
-
Collaborative International Pesticides Analytical Council (CIPAC). (n.d.).[6] CIPAC Methods for Physico-chemical Testing. Retrieved from [Link]
-
Pavoni, L., et al. (2020). "Essential Oil-Based Nano-Biopesticides: Formulation and Bioactivity against the Confused Flour Beetle Tribolium confusum." Molecules, 25(12), 2776. Retrieved from [Link][3][2]
-
Kumar, S., et al. (2019). "Nanoemulsion based formulations of biopesticides: A review." Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
-
University of Connecticut (UCONN) Extension. (2011). Insecticidal Soaps. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 6. CIPAC-Methods [laus.group]
Application Note: High-Fidelity Z-Selective Alkene Synthesis via Salt-Free Wittig Olefination
Topic: Wittig Reaction Conditions for Z-Selective Alkene Synthesis Content Type: Detailed Application Note and Protocol Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary
The construction of Z-alkenes (cis-alkenes) is a pivotal challenge in the synthesis of bioactive natural products, pheromones, and pharmaceutical intermediates. While the Wittig reaction is the historical standard for olefination, its stereochemical outcome is highly sensitive to reaction conditions. This guide delineates the "Salt-Free" Wittig protocol , the gold standard for achieving high Z-selectivity (>95:5 Z:E) using non-stabilized ylides. By eliminating lithium halides from the reaction matrix—either through specific base selection (NaHMDS/KHMDS) or filtration—chemists can enforce kinetic control, preventing the thermodynamic equilibration that leads to E-isomers.
Mechanistic Foundation: The Imperative of Kinetic Control
To master Z-selectivity, one must understand the divergence between kinetic and thermodynamic pathways.
The Non-Stabilized Ylide Anomaly
Z-selectivity is exclusive to non-stabilized ylides (e.g., alkyltriphenylphosphoranes). Unlike their stabilized counterparts (which form E-alkenes via thermodynamic control), non-stabilized ylides react with aldehydes under kinetic control .[1]
The Role of the Oxaphosphetane (OPA)
Modern mechanistic studies, notably by Vedejs and Maryanoff/Reitz, confirm that the reaction proceeds via a [2+2] cycloaddition to form a four-membered oxaphosphetane (OPA) intermediate.
-
Kinetic Pathway: The formation of the cis-OPA is kinetically faster due to a "puckered" transition state that minimizes steric interactions between the P-phenyl rings and the aldehyde substituent.
-
The Lithium Problem: Lithium ions (Li⁺) can act as Lewis acids, coordinating to the OPA oxygen. This stabilizes the intermediate, extending its lifetime and allowing it to equilibrate (via retro-Wittig or pseudorotation) to the thermodynamically more stable trans-OPA, which collapses to the E-alkene.
-
The Solution: "Salt-Free" conditions remove Li⁺, ensuring the cis-OPA collapses immediately and irreversibly to the Z-alkene.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence in the Wittig reaction. Lithium salts promote equilibration to the trans-OPA, eroding Z-selectivity.
Critical Reaction Parameters
Base Selection
The choice of base dictates the salt byproducts.
-
Avoid: n-BuLi or PhLi (unless a filtration step is included). These generate LiBr or LiI, which are soluble in THF and detrimental to Z-selectivity.
-
Preferred: NaHMDS (Sodium bis(trimethylsilyl)amide) or KHMDS . These generate sodium/potassium salts which interfere less with the transition state.
-
Alternative: NaH (Sodium Hydride) in DMSO/THF. Effective but requires heating to generate the "dimsyl anion," which can be harsh for sensitive substrates.
Solvent Systems
-
THF (Tetrahydrofuran): The standard solvent. Must be anhydrous and free of peroxides.
-
HMPA/DMPU: Additives that sequester cations can improve Z-selectivity but are often unnecessary if NaHMDS is used at low temperatures.
Temperature
-
Generation: Ylide formation can occur at 0°C or RT.
-
Addition: The aldehyde addition must occur at cryogenic temperatures (-78°C ) to maximize the kinetic preference for the cis-OPA.
Experimental Protocols
Protocol A: Modern High-Fidelity Z-Wittig (NaHMDS Method)
Recommended for most pharmaceutical applications due to operational simplicity and high selectivity.
Reagents:
-
Alkyltriphenylphosphonium bromide/iodide (Dried under vacuum).
-
NaHMDS (1.0 M or 2.0 M solution in THF).
-
Aldehyde (Freshly distilled or purified).
-
Anhydrous THF.
Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen or Argon.
-
Suspension: Add the phosphonium salt (1.1 equiv) and anhydrous THF (concentration ~0.2 M). Cool the suspension to 0°C (ice bath).
-
Ylide Generation: Dropwise add NaHMDS (1.05 equiv). The solution will turn a characteristic color (bright orange/yellow for alkyl ylides). Stir at 0°C for 30–60 minutes to ensure complete deprotonation.
-
Cryogenic Cooling: Cool the bright orange ylide solution to -78°C (dry ice/acetone bath). Crucial: Allow 15 mins for equilibration.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) dissolved in a minimal amount of THF dropwise over 10–15 minutes. Keep the internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1–2 hours.
-
Warm-up: Remove the cooling bath and allow the mixture to warm to Room Temperature (RT) slowly. The color usually fades as the ylide is consumed and triphenylphosphine oxide (TPPO) precipitates.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with Et₂O or Hexanes (TPPO is less soluble in hexanes, aiding purification). Dry organics over MgSO₄ and concentrate.
Protocol B: Classical "Salt-Free" Wittig (Filtration Method)
Use this if Lithium bases (n-BuLi) are the only option or if the substrate is extremely sensitive to silylamides.
Workflow:
-
Generate the ylide using n-BuLi in THF at 0°C.
-
Filtration Step: The reaction produces LiBr (if using phosphonium bromide). In anhydrous THF, LiBr is somewhat soluble. To ensure "Salt-Free" conditions, add dry Benzene or Toluene (to precipitate Li salts) and filter the ylide solution under inert atmosphere (using a Schlenk frit) into a fresh, cold reaction flask.
-
Proceed with aldehyde addition at -78°C as per Protocol A.
-
Note: This method is technically demanding and rarely used now that NaHMDS is commercially available.
-
Experimental Workflow Diagram (Protocol A)
Figure 2: Step-by-step workflow for the NaHMDS-mediated Z-selective Wittig reaction.
Data & Optimization Guide
Base/Solvent Effects on Selectivity
Typical Z:E ratios for Ph₃P=CH(CH₂)₂Ph + PhCHO
| Conditions | Base | Solvent | Z:E Ratio | Notes |
| Standard Lithium | n-BuLi | THF | ~85:15 | Li⁺ causes erosion of selectivity. |
| Salt-Free (Filtered) | n-BuLi | Benzene/THF | 98:2 | Filtration removes LiBr; excellent Z. |
| Modern Standard | NaHMDS | THF | 96:4 | Best balance of ease and selectivity. |
| Polar Additive | n-BuLi | THF/HMPA | 92:8 | Solvation of Li⁺ helps, but HMPA is toxic. |
| Stabilized Ylide | Any | THF | < 5:95 | Stabilized ylides yield E-alkenes.[2][3] |
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF or Aldehyde | Distill THF over Na/Benzophenone; dry aldehyde. |
| Poor Z-Selectivity | Temperature spike during addition | Add aldehyde slower; ensure bath is -78°C. |
| Poor Z-Selectivity | Presence of Lithium salts | Switch from BuLi to NaHMDS/KHMDS. |
| No Reaction | Enolizable Aldehyde | If aldehyde has alpha-protons, base might deprotonate it. Use non-enolizable aldehyde or milder base. |
| Separation Issues | TPPO byproduct | Triturate crude with Hexanes/Pentane (TPPO is insoluble). |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[4][5] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][6][4][5][7][8][9][10] Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994).[1][5] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.[1] Link
-
Schlosser, M., & Christmann, K. F. (1966). Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126. Link
-
Gilheany, D. G. (1994). Structure and stability of the intermediates in the Wittig reaction. Chemical Reviews, 94, 1339-1374. Link
-
Robbins, J. D., & Wipf, P. (2022).[10] Modern Applications of the Wittig Reaction. Organic Reactions.[2][3][6][5][7][8][10] Link
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
preventing isomerization of (Z)-tridec-2-enoic acid to trans isomer
Topic: Preventing Isomerization & Ensuring Stereochemical Integrity Audience: Synthetic Chemists, Lipidologists, and Drug Discovery Scientists
Executive Summary: The Thermodynamic Trap
(Z)-Tridec-2-enoic acid presents a specific stability challenge compared to non-conjugated fatty acids. Because the alkene is at the
The Golden Rule: You cannot "force" the Z-isomer to remain stable if you expose it to thermodynamic equilibration conditions. Success depends on Kinetic Control during synthesis and Interruption of Catalytic Cycles (radical or ionic) during storage.
Troubleshooting Module: Synthesis & Reaction Control
Issue: "My crude NMR shows a mixture of E/Z isomers immediately after reaction."
Root Cause: If the E-isomer is present before workup, your synthetic method failed to maintain kinetic control. Standard Wittig or Horner-Wadsworth-Emmons (HWE) reactions naturally favor the (E)-isomer.
The Solution: Still-Gennari Olefination
To synthesize this compound with high stereoselectivity (>95:5 Z:E), you must use the Still-Gennari modification of the HWE reaction.
-
Mechanism: The use of electron-withdrawing trifluoroethyl groups on the phosphonate accelerates the elimination step. This ensures the reaction is under kinetic control , locking in the syn-intermediate that leads to the (Z)-alkene before it can equilibrate to the thermodynamically stable anti-intermediate.
Protocol: Z-Selective Synthesis
-
Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.
-
Base: KHMDS (Potassium hexamethyldisilazide) and 18-crown-6 ether.
-
Condition: -78°C is non-negotiable.
-
Quench: Rapid, cold acidic quench to prevent post-reaction equilibration.
Figure 1: Decision matrix for synthetic route selection. The Still-Gennari protocol is the only reliable method for conjugated Z-esters.
Troubleshooting Module: Workup & Isolation
Issue: "The reaction was Z-selective, but the product isomerized during purification."
Root Cause: (Z)-2-enoic acids are Michael Acceptors . They are susceptible to reversible conjugate addition by nucleophiles (even water or silica surface hydroxyls). This temporary breaking of the double bond allows rotation around the C2-C3 bond, followed by elimination to reform the double bond in the more stable (E)-configuration.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Keep Neutral (pH 6-7) | Acid catalyzes protonation of the carbonyl, lowering the LUMO and inviting nucleophilic attack (isomerization). |
| Stationary Phase | Buffered Silica / Neutral Alumina | Standard silica is acidic (pH ~4-5). Pre-wash silica with 1% Triethylamine (Et3N) in hexane to neutralize surface protons. |
| Solvent Removal | < 30°C Bath Temp | Heat provides the activation energy for bond rotation. Never use high-vac with heat. |
| Light | Amber Glassware | UV light excites the |
Troubleshooting Module: Purification (Separation of Isomers)
Issue: "I have a 90:10 Z/E mixture. How do I remove the E-isomer?"
Solution: Standard silica chromatography often fails to separate geometric isomers of long-chain fatty acids. You must use Argentation Chromatography (Silver Ion Chromatography) .
-
Principle: Silver ions (
) form reversible -complexes with alkenes. The (Z)-isomer, being less sterically hindered around the double bond (the "cup" shape), binds more strongly to silver than the planar (E)-isomer. -
Result: The (E)-isomer elutes first; the (Z)-isomer is retained longer.
Protocol: Preparation of 10% -Silica
-
Dissolve
(10g) in Acetonitrile/Water (10:1). -
Add Silica Gel (100g) and slurry.
-
Rotary evaporate to dryness in the dark (foil-wrapped flask).
-
Dry in an oven at 120°C for 4 hours to activate.
-
Usage: Run column in Hexane/EtOAc gradients in the dark.
Verification & QC: NMR Data
Issue: "How do I definitively prove I have the Z-isomer?"
Solution: You must use
| Proton Position | (Z)-Isomer (Target) | (E)-Isomer (Impurity) |
| Coupling Constant ( | 10.0 – 12.0 Hz | 15.0 – 16.0 Hz |
| H-3 Chemical Shift | ||
| H-2 Chemical Shift |
Note: The C3 proton in the (Z)-isomer is often slightly upfield compared to the (E)-isomer due to the "gamma-effect" of the carbonyl oxygen, but
Isomerization Mechanisms & Prevention
Understanding the enemy is key to defeating it. The diagram below details the two main pathways you are fighting against.
Figure 2: Mechanistic pathways for Z-to-E isomerization. Pathway A is dominant during workup; Pathway B during storage.
Frequently Asked Questions (FAQ)
Q: Can I store the free acid, or should I store the ester? A: Store as the Methyl Ester . The free acid is more prone to intermolecular hydrogen bonding and acid-catalyzed auto-isomerization. Hydrolyze the ester to the acid immediately before biological use using LiOH/THF/Water at 0°C.
Q: I see a small amount of iodine in my lab. Is that a problem?
A: Yes. Iodine (
Q: Can I use HPLC to purify? A: Yes, but standard C18 columns often struggle to separate C13 isomers. Use a C30 column (high shape selectivity) or a specific Silver-Ion HPLC column (e.g., ChromSpher Lipids) for baseline separation.
References
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[2] A useful modification of the Horner-Emmons olefination.[2][3] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Christie, W. W. (1989).[4] Silver ion chromatography and lipids. The Oily Press. Link
- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
-
Ando, K. (1997).[2] Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[2] The Journal of Organic Chemistry, 62(7), 1934-1939. Link
Sources
Technical Support Center: Purification of (Z)-Tridec-2-enoic Acid
Case ID: PUR-C13-Z-001 Subject: Isolation and Purification of (Z)-tridec-2-enoic acid from Reaction Mixtures Support Level: Tier 3 (Senior Application Scientist) Status: Active
Executive Summary
This compound is a medium-chain
Standard silica gel chromatography is frequently insufficient due to the minimal polarity difference (
Module 1: Isomer Control & Stability (The "Z" Factor)
Before attempting purification, you must ensure your workup conditions are not actively destroying your product.
Critical Handling Protocols
| Parameter | Risk Factor | Mitigation Strategy |
| pH | High Risk | Avoid strong mineral acids during workup. Use saturated |
| Temperature | Moderate Risk | Maintain rotary evaporator bath |
| Light | Low/Moderate | Radical-induced isomerization is possible. Wrap flasks in aluminum foil during extended handling. |
| Time | Moderate | Do not leave the crude mixture in solution for days. Purify immediately after workup. |
FAQ: Why is my Z-isomer converting to E?
A: The E-isomer is thermodynamically favored. In the presence of protons (
Module 2: Purification Strategy (Argentation Chromatography)
This is the core solution. Silver ions (
Workflow Visualization
Figure 1: Decision tree for purification. Note that converting the free acid to a methyl ester often improves separation resolution, though direct purification of the acid is possible with acidified solvents.
Protocol: Preparation of 10% Silica Gel
Materials:
-
Silica Gel 60 (230-400 mesh)
-
Silver Nitrate (
)[1][2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Acetonitrile (HPLC grade)
-
Rotary Evaporator with foil-covered flask
Step-by-Step:
-
Dissolve: Dissolve
of in of acetonitrile (or water, though acetonitrile is easier to remove) in a foil-wrapped round-bottom flask. -
Slurry: Add
of dry silica gel to the solution. Shake vigorously to create a uniform slurry. -
Evaporate: Remove the solvent on a rotary evaporator (bath temp
) under vacuum. -
Dry: The result should be a free-flowing powder. If using water, you may need to dry it in an oven at
for 2 hours (in the dark). -
Store: Store in a brown bottle wrapped in foil. Light degrades
to metallic silver (black), ruining the separation.
Protocol: Running the Column
Mobile Phase: Hexanes/Ethyl Acetate (Gradient).
-
Note: If purifying the free acid , add
Acetic Acid to the mobile phase to prevent streaking. If purifying the methyl ester , no acid is needed.
-
Pack: Pack the column with the prepared Ag-Silica.
-
Load: Load the crude mixture (dissolved in minimum Hexanes/DCM).
-
Elute: Start with a non-polar gradient (e.g., 100:0 Hex/EtOAc) and slowly increase polarity.
-
Order of Elution:
-
Fraction 1: Saturated impurities (no double bond).
-
Fraction 2: (E)-Tridec-2-enoic acid (Trans).
-
Fraction 3: this compound (Cis) — Retained longer due to stronger Ag complexation.
-
Module 3: Troubleshooting & FAQs
Q: The silica turned black immediately. Is it ruined?
A: Yes, partially. Blackening indicates the reduction of
-
Fix: Perform a quick filtration of your crude material through a small pad of Celite or standard silica to remove tars/reducing agents before loading onto the expensive Ag-column. Work in subdued light.
Q: I am getting poor separation (co-elution).
A: This often happens if the "Silver Load" is too low or the sample load is too high.
-
Fix 1: Increase
content to 20% w/w. -
Fix 2: Switch to the Methyl Ester strategy. Convert the acid to the methyl ester (using Diazomethane or TMS-Diazomethane for mild conditions), purify the ester (which separates much cleaner on Ag-Silica), and then gently hydrolyze (LiOH, THF/H2O) back to the acid.
Q: My product is streaking on the TLC plate.
A: Free carboxylic acids interact strongly with the silanols on the silica surface.
-
Fix: Add
Acetic Acid or Formic Acid to your TLC developing solvent. This suppresses the ionization of the carboxylic acid, sharpening the spot.
Module 4: Validation (Self-Validating System)
You cannot rely on
Diagnostic NMR Data
| Proton | Signal Type | Chemical Shift ( | Coupling Constant ( | Interpretation |
| Alkene H (Z-isomer) | dt (doublet of triplets) | ~6.0 - 6.4 ppm | CONFIRMED Z (Cis) | |
| Alkene H (E-isomer) | dt (doublet of triplets) | ~5.8 - 7.0 ppm | CONFIRMED E (Trans) |
Visualizing the Validation Logic:
Figure 2: NMR Validation Logic. The coupling constant is the non-negotiable metric for success.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
-
Still, W. C., & Gennari, C. (1983).[5] Direct synthesis of Z-unsaturated esters.[5] A useful modification of the Horner-Emmons olefination.[6][7] Tetrahedron Letters, 24(41), 4405-4408.
-
Nikolova-Damyanova, B. (2019).[8] A Guide to the Practice of Analytical Silver Ion-thin-layer chromatography. AOCS Lipid Library.
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Reference for Karplus equation and alkene coupling constants).
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. US2543792A - Purification of silver nitrate solutions - Google Patents [patents.google.com]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aocs.org [aocs.org]
Technical Support Center: High-Purity Synthesis of cis-2-Tridecenoic Acid
Case ID: DSF-SYN-001 Status: Active Target Molecule: cis-2-Tridecenoic Acid (BDSF) Application: Quorum Sensing Modulation (Diffusible Signal Factor), Antimicrobial Drug Development
Executive Summary
You have reached the Tier-3 Technical Support guide for the synthesis of cis-2-tridecenoic acid. This molecule is thermodynamically less stable than its trans isomer, making high-yield, stereoselective synthesis challenging.
This guide prioritizes kinetic control strategies. We present two validated workflows:
-
The Still-Gennari Olefination: Best for small-scale, high-purity (>95:5 Z:E) requirements.
-
Lindlar Hydrogenation: Best for scale-up, provided strict catalyst poisoning is observed.
Module 1: The High-Fidelity Route (Still-Gennari Olefination)
Recommendation: Use this protocol for drug screening libraries where isomeric purity is critical.
The Mechanism (Why it works)
Standard Horner-Wadsworth-Emmons (HWE) reactions yield trans-alkenes because the intermediate forms reversibly, settling into the thermodynamically stable anti-adduct.
The Still-Gennari modification uses electron-withdrawing trifluoroethyl groups on the phosphonate.[1] This destabilizes the intermediate, making the elimination step faster than the equilibration step. The reaction becomes kinetically controlled , locking in the cis (Z) geometry formed in the initial syn-addition.
Validated Protocol
Reagents:
-
Aldehyde: Undecanal (Freshly distilled)
-
Phosphonate: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Base: KHMDS (0.5 M in toluene)
-
Additive: 18-Crown-6 (Essential for sequestering K+)[2]
Step-by-Step:
-
Environment: Flame-dry all glassware. Maintain Argon atmosphere.
-
Dissolution: Dissolve 18-Crown-6 (1.5 eq) and Phosphonate (1.1 eq) in anhydrous THF.
-
Cooling: Cool mixture to -78°C (Dry ice/Acetone bath). Critical Control Point.
-
Deprotonation: Add KHMDS (1.1 eq) dropwise. Stir for 30 mins.
-
Addition: Add Undecanal (1.0 eq) slowly to the cold solution.
-
Reaction: Stir at -78°C for 2 hours. Do not warm up.
-
Quench: Quench with saturated NH4Cl while still at -78°C.
-
Saponification: The product is an ester. Saponify with LiOH/THF/H2O to yield the free acid.
Troubleshooting Guide (Still-Gennari)
| Symptom | Probable Cause | Corrective Action |
| Low Z/E Ratio (< 90:10) | Temperature Spike | Ensure quench occurs at -78°C. If the reaction warms before quenching, thermodynamic equilibration to trans occurs. |
| Low Z/E Ratio | Missing Crown Ether | Without 18-Crown-6, K+ ions chelate the intermediate, slowing elimination and allowing equilibration. Add 18-Crown-6. |
| Low Overall Yield | Wet Reagents | The trifluoroethyl phosphonate is moisture sensitive. Re-distill THF and Undecanal. |
| No Reaction | Base Degradation | KHMDS degrades over time. Titrate your base or use a fresh bottle. |
Logic Visualization: Still-Gennari Pathway
Caption: Kinetic control pathway in Still-Gennari Olefination. The presence of 18-Crown-6 is the gatekeeper for Z-selectivity.
Module 2: The Scalable Route (Lindlar Hydrogenation)
Recommendation: Use this for gram-scale synthesis where chromatography is feasible.
The Mechanism
This route involves the partial hydrogenation of 2-tridecynoic acid. The Lindlar catalyst (Pd/CaCO3 poisoned with lead) has reduced activity.[3] It adsorbs H2 and the alkyne, facilitating syn-addition of hydrogen to the triple bond surface.[4] The resulting alkene is sterically hindered from re-adsorbing, preventing over-reduction to the alkane.
Validated Protocol
Reagents:
-
Precursor: 2-Tridecynoic Acid (Synthesized via lithiation of 1-dodecyne + CO2).
-
Catalyst: Lindlar Catalyst (5% Pd on CaCO3 + Pb).
-
Poison: Quinoline (Synthetic grade).
-
Solvent: Methanol or Ethyl Acetate.
Step-by-Step:
-
Mixture: Dissolve 2-tridecynoic acid in Methanol.
-
Poisoning: Add Quinoline (2-5% by weight relative to substrate). Critical for stopping over-reduction.
-
Catalyst: Add Lindlar catalyst (5-10 wt%).
-
Hydrogenation: Purge with H2 (balloon pressure is sufficient). Stir vigorously.
-
Monitoring: Monitor reaction by H2 uptake or TLC every 15 mins.
-
Termination: Filter through Celite immediately upon disappearance of starting material.
Troubleshooting Guide (Lindlar)
| Symptom | Probable Cause | Corrective Action |
| Over-reduction (Tridecanoic Acid formed) | Insufficient Poison | Increase Quinoline concentration. Quinoline occupies active sites, preventing the alkene from reacting further. |
| Isomerization to trans | Acidic Conditions | Avoid acidic workups. Isomerization is acid-catalyzed. Use neutral silica for purification. |
| Incomplete Conversion | Old Catalyst | Palladium catalysts can deactivate.[4] If reaction stalls >4 hours, filter and add fresh catalyst. |
Logic Visualization: Catalytic Cycle
Caption: Lindlar catalytic cycle. Dashed red lines indicate the failure mode (over-reduction) prevented by Quinoline.
Module 3: Purification (Ag-Silica Chromatography)
Issue: Even optimized reactions may yield 5-10% trans isomer. Standard silica gel often fails to separate these geometric isomers.
Solution: Silver Nitrate Impregnated Silica (Ag-Silica).
Silver ions (
Protocol:
-
Preparation: Dissolve AgNO3 (10% w/w of silica) in water/acetonitrile.
-
Mixing: Slurry with silica gel. Rotovap to dryness (protect from light—wrap flask in foil).
-
Activation: Dry in oven at 120°C for 4 hours.
-
Elution: Run column in Hexanes/Ethyl Acetate. Expect trans isomer to elute first, followed by cis.
FAQ: Common User Queries
Q: Can I use the Knoevenagel condensation to make this? A: Not recommended. Standard Knoevenagel condensation (aldehyde + malonic acid) thermodynamically favors the trans-isomer. While some modifications exist, they are less reliable than Still-Gennari for pure cis synthesis.
Q: How do I store the purified acid? A: cis-2-Tridecenoic acid is prone to isomerization and oxidation. Store at -20°C under Argon, ideally as a solid or in benzene/toluene solution. Avoid protic solvents for long-term storage.
Q: My NMR shows a doublet of triplets at
- Hz: Indicates cis (Z) geometry (Target).
- Hz: Indicates trans (E) geometry (Impurity).
References
-
Still-Gennari Olefination Protocol
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[5] Tetrahedron Letters, 24(41), 4405-4408.
-
-
Lindlar Hydrogenation Specificity
- Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.
-
Biological Context (DSF Quorum Sensing)
-
Deng, Y., et al. (2011). Cis-2-dodecenoic acid signaling regulates the virulence of Burkholderia cenocepacia.[6] The ISME Journal, 5, 76–88. (Contextual reference for fatty acid signaling).
-
-
Silver Nitrate Purification
- Williams, C. M., & Mander, L. N. (2001).
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Separation of Z and E Isomers of Tridecenoic Acid
Welcome to the technical support center for the separation of Z and E isomers of tridecenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of geometric isomer separation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the methodologies and troubleshooting strategies that ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when planning the separation of tridecenoic acid isomers.
Q1: Why is the separation of Z and E isomers of tridecenoic acid so challenging?
A1: The separation of Z (cis) and E (trans) isomers is inherently difficult due to their identical molecular weight and similar physicochemical properties. The primary difference lies in their molecular geometry. The Z isomer has a "bent" structure due to the substituents being on the same side of the double bond, while the E isomer is more linear.[1][2] This subtle difference in shape is what we must exploit for separation. Standard chromatographic techniques that rely on polarity or volatility differences may prove insufficient without careful optimization.
Q2: What are the primary analytical techniques for separating these isomers?
A2: The most successful techniques are chromatographic. Specifically:
-
Gas Chromatography (GC): Particularly with highly polar capillary columns, GC is a powerful tool for separating fatty acid methyl esters (FAMEs), including geometric isomers.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can separate isomers based on subtle differences in hydrophobicity and shape.[5][6][7] Silver ion chromatography (Ag-HPLC) is a highly specific technique that separates based on the interaction of silver ions with the double bonds.[8][9][10]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that can offer unique selectivity for isomeric separations and is particularly useful for complex lipid matrices.[11][12][13][14]
Q3: Is derivatization necessary before analysis?
A3: For GC analysis, derivatization to fatty acid methyl esters (FAMEs) is standard practice. This increases the volatility of the fatty acids, making them suitable for GC. For HPLC, derivatization is not always necessary, but converting the fatty acids to UV-active esters (e.g., phenacyl esters) can enhance detection sensitivity.[10]
Q4: Can non-chromatographic methods be used?
A4: While less common for analytical purposes, fractional crystallization can sometimes be employed for preparative scale separations.[15] This method relies on differences in the crystal lattice packing and, consequently, the solubility of the isomers in a specific solvent at a given temperature.[15][16] Enzymatic methods can also offer high selectivity but are often more complex to develop and implement.[17]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Poor or No Resolution of Z and E Isomers in HPLC
Symptoms:
-
A single, broad peak instead of two distinct peaks.
-
Overlapping peaks with a resolution factor (Rs) of less than 1.5.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient shape selectivity to resolve the subtle geometric differences between Z and E isomers.[18] | 1. Enhance Shape Selectivity: Switch to a column specifically designed for isomer separations, such as a phenyl-hexyl or a cholesterol-based stationary phase.[19] These phases offer different interaction mechanisms that can better discriminate between the shapes of the isomers. 2. Silver Ion Chromatography: For the highest selectivity, consider Ag-HPLC. The silver ions immobilized on the stationary phase interact differently with the accessible double bonds of the Z and E isomers.[9][20] |
| Mobile Phase Optimization Needed | The mobile phase composition is critical for achieving separation. An incorrect solvent ratio or modifier can mask the small differences between the isomers. | 1. Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to water. A lower organic content generally increases retention and may improve resolution. 2. Introduce Modifiers: Adding small amounts of an acid (e.g., formic acid, acetic acid) can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.[18] 3. Explore Different Organic Solvents: The choice of organic solvent can influence selectivity. Try switching from acetonitrile to methanol or vice versa. |
| Suboptimal Temperature | Column temperature affects both viscosity of the mobile phase and the interactions between the analytes and the stationary phase. | 1. Temperature Screening: Analyze your sample at a range of temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures can sometimes enhance shape selectivity.[21] |
Issue 2: Peak Tailing or Asymmetry in GC Analysis
Symptoms:
-
Asymmetrical peaks with a tailing factor greater than 1.2.
-
Reduced peak height and poor integration.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Active Sites in the GC System | The free carboxylic acid group of underivatized tridecenoic acid can interact with active sites (e.g., silanol groups) in the injector liner or the column, causing peak tailing. | 1. Derivatization: Ensure complete conversion of the tridecenoic acid to its methyl ester (FAME). This eliminates the active carboxylic acid group. 2. Use a Deactivated Liner: Employ a deactivated injector liner to minimize interactions. |
| Inadequate Column Polarity | Non-polar or mid-polarity columns may not provide sufficient interaction to resolve the isomers effectively. | 1. Select a Highly Polar Column: Use a capillary column with a highly polar stationary phase, such as a biscyanopropyl polysiloxane (e.g., SP-2380, CP-Sil 88).[3] These phases provide excellent selectivity for geometric isomers of FAMEs.[3] |
| Incorrect Temperature Program | A suboptimal oven temperature program can lead to co-elution or poor peak shape. | 1. Optimize the Ramp Rate: A slower temperature ramp rate can improve the separation of closely eluting compounds. Experiment with different ramp rates to find the optimal conditions. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the most effective separation techniques.
Protocol 1: High-Resolution GC-FID Analysis of Tridecenoic Acid Isomers (as FAMEs)
This protocol outlines the derivatization of tridecenoic acid to its fatty acid methyl ester (FAME) and subsequent separation using a highly polar capillary GC column.
1. Derivatization to FAMEs (using BF₃-Methanol):
- Accurately weigh approximately 10 mg of the tridecenoic acid isomer mixture into a screw-cap test tube.
- Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
- Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.
- Cool the tube to room temperature.
- Add 1 mL of hexane and 1 mL of deionized water.
- Vortex vigorously for 1 minute.
- Centrifuge briefly to separate the layers.
- Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 or equivalent with FID |
| Column | Agilent J&W CP-Sil 88 for FAME (100 m x 0.25 mm, 0.20 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 140°C, hold for 5 min Ramp: 4°C/min to 220°C Hold: 220°C for 20 min |
| Detector Temperature | 260°C |
Protocol 2: Silver Ion HPLC (Ag-HPLC) for Tridecenoic Acid Isomer Separation
This protocol describes the separation of underivatized Z and E tridecenoic acid isomers using a silver ion column.
1. Mobile Phase Preparation:
- Mobile Phase A: Hexane
- Mobile Phase B: Acetonitrile
- Ensure all solvents are HPLC grade and are filtered and degassed before use.
2. HPLC Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD or ELSD |
| Column | Commercially available silver ion column (e.g., ChromSpher 5 Lipids) |
| Column Temperature | 25°C |
| Mobile Phase | Isocratic elution with 99.5:0.5 (v/v) Hexane:Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 205 nm or Evaporative Light Scattering Detector (ELSD) |
Visualizations
Experimental Workflow for GC-FAME Analysis
Caption: Workflow for the analysis of tridecenoic acid isomers by GC.
Logical Relationship in Ag-HPLC Separation
Caption: Principle of Z and E isomer separation by silver ion chromatography.
References
-
Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online . Available at: [Link]
-
Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board . Available at: [Link]
-
E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes . Available at: [Link]
-
Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC - NIH . Available at: [Link]
-
How can we separate E and Z isomer on C18 column (non-stereospecific)? - ResearchGate . Available at: [Link]
-
E - Z system for naming geometric isomers - YouTube . Available at: [Link]
-
Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new . Available at: [Link]
-
Shape Selectivity in Reversed-Phase Liquid Chromatography | LCGC International . Available at: [Link]
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - NIH . Available at: [Link]
-
Fatty acid isomerism: analysis and selected biological functions - RSC Publishing . Available at: [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry . Available at: [Link]
-
Expertise in FAME Separation | SCION Instruments Webinar - YouTube . Available at: [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES . Available at: [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies . Available at: [Link]
-
How to separate E and Z isomers? - ResearchGate . Available at: [Link]
- US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents.
-
The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS - MDPI . Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv Technology Corporation . Available at: [Link]
-
Advances of supercritical fluid chromatography in lipid profiling - PMC - PubMed Central . Available at: [Link]
- US20020197687A1 - Method for enzymatic splitting of oils and fats - Google Patents.
-
Introduction to Silver Ion Chromatography - AOCS . Available at: [Link]
-
Lipid Geometrical Isomerism: From Chemistry to Biology and Diagnostics - ACS Publications . Available at: [Link]
-
Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework - ResearchGate . Available at: [Link]
-
Separations of lipids by silver ion chromatography - PubMed . Available at: [Link]
-
Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - MDPI . Available at: [Link]
-
Development of a C18 Supercritical Fluid Chromatography-Tandem Mass Spectrometry Methodology for the Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Lipid Matrices and Its Application to Fish Oil Substitutes Derived from Genetically Modified Oilseeds in the Aquaculture Sector | ACS Omega . Available at: [Link]
-
Reversed-phase separation methods for glycan analysis - PMC - NIH . Available at: [Link]
-
Silver Ion Chromatography and Lipids, Part 3 - AOCS . Available at: [Link]
-
Method development and Identification of Triacylglycerols species with SFC - YouTube . Available at: [Link]
-
Separation of enantiomers by gas chromatography - PubMed . Available at: [Link]
-
How do you separate e and z isomers? - Filo . Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials . Available at: [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International . Available at: [Link]
-
Challenges with fats and fatty acid methods - PubMed . Available at: [Link]
-
Lipidomics by Supercritical Fluid Chromatography - MDPI . Available at: [Link]
-
Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International - Chromatography Online . Available at: [Link]
-
Silver ion thin-layer chromatography of fatty acids. A survey | Request PDF - ResearchGate . Available at: [Link]
-
Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - MDPI . Available at: [Link]
Sources
- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aocs.org [aocs.org]
- 9. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. omicsonline.org [omicsonline.org]
- 14. mdpi.com [mdpi.com]
- 15. How do you separate e and z isomers? | Filo [askfilo.com]
- 16. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US20020197687A1 - Method for enzymatic splitting of oils and fats - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
optimizing reaction temperature for stereoselective fatty acid synthesis
Optimization Guide: Reaction Temperature Parameters
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely here because your fatty acid synthesis (FAS) workflow is suffering from stereochemical leakage (low enantiomeric excess, ee) or kinetic stagnation (poor yield).[1]
The Core Directive: Temperature in stereoselective synthesis is not merely a switch for reaction rate; it is the primary lever for manipulating the Differential Activation Free Energy (
In stereoselective fatty acid synthesis—whether introducing chiral methyl branches via PKS (Polyketide Synthase) modules or performing asymmetric hydrogenation of unsaturated esters—you are fighting a battle between Enthalpic Control (
This guide abandons generic advice ("lower the temperature") and provides a rigorous thermodynamic framework to troubleshoot and optimize your specific reaction system.
The Theoretical Framework: Kinetic vs. Thermodynamic Control
Before adjusting your cryostat or bioreactor, you must diagnose the regime your reaction occupies.[1]
The Selectivity Equation
The natural logarithm of the enantiomeric ratio (
- (Enthalpy term): Relates to the bond strength and electronic stabilization in the transition state.[1] Favors low temperatures.
- (Entropy term): Relates to the "looseness" or disorder of the transition state. Becomes dominant at high temperatures.
The "Racemic Temperature" (
)
A critical failure point often overlooked is the Isokinetic or Racemic Temperature .[1] This is the specific temperature where the enthalpic and entropic terms cancel each other out, resulting in zero selectivity (
-
Below
: The reaction is enthalpy-driven (standard behavior: lower T = higher selectivity). -
Above
: The reaction becomes entropy-driven.[1][2] Counter-intuitively, increasing temperature may reverse the major enantiomer formed. [1]
Module A: Troubleshooting Biocatalytic Pathways
(Focus: Lipases, Fatty Acid Synthases, Desaturases)[1]
Common Scenario: You are using a lipase (e.g., Burkholderia cepacia, Candida antarctica) for the kinetic resolution of chiral fatty alcohols or asymmetric esterification.[1]
Diagnostic Workflow:
| Symptom | Probable Cause | Corrective Action |
| High Yield, Low ee | Thermal Racemization: T is too high; thermodynamic equilibrium is reached, scrambling the stereocenter.[1] | Stop reaction at 40-50% conversion. Lower T by 10°C intervals. |
| Low Yield, High ee | Kinetic Trap: Enzyme is active but rigid.[1] The "lid" domain of the lipase may be locked closed at low T. | Increase T slightly or add a co-solvent (e.g., isooctane) to lower the activation energy of the lid opening.[1] |
| Inverted Stereochemistry | Entropy Dominance: You have crossed the | Drastically lower T (e.g., from 40°C to 4°C) to return to Enthalpic Control. |
Visual Troubleshooting: Biocatalysis Logic
Figure 1: Decision matrix for troubleshooting biocatalytic stereoselectivity issues based on temperature effects.
Module B: Troubleshooting Chemocatalytic Pathways
(Focus: Asymmetric Hydrogenation, Noyori Catalysts, Alkylation)
Common Scenario: Asymmetric hydrogenation of an unsaturated fatty acid precursor (e.g.,
Key Technical Insight: unlike enzymes, chemocatalysts often require a "threshold temperature" to activate the precatalyst or dissociate the ligand slightly to accept the substrate.[1]
Diagnostic Workflow:
| Issue | Technical Analysis | Solution Protocol |
| No Reaction at Low T (-20°C) | Induction Failure: The catalyst-substrate complex cannot form. The activation barrier | "Jump Start" Protocol: Initiate reaction at 0°C or 20°C for 15 mins, then cool to -20°C for the propagation phase.[1] |
| Erosion of ee over time | Product Inhibition/Reversibility: The product is binding back to the catalyst, or the reaction is reversible (thermodynamic control).[1] | Lower T significantly. Switch to a non-reversible H-donor (e.g., high-pressure |
| Non-Linear T Effect | Mechanism Change: The reaction mechanism shifts (e.g., from inner-sphere to outer-sphere) as T changes.[1] | Screen T in 5°C increments. Do not assume linear Arrhenius behavior. Plot |
Visual: The Energy Landscape
Figure 2: Reaction coordinate diagram illustrating the competition between the kinetic pathway (desired stereoisomer) and the thermodynamic pathway (racemate/stable isomer).
FAQ: Rapid Fire Troubleshooting
Q: I lowered the temperature to -78°C, but my ee actually dropped. Why? A: You likely hit the "Anti-Arrhenius" region .[1] At extremely low temperatures, catalyst aggregation can occur, forming non-selective catalytic species.[1] Alternatively, the reaction slowed so much that a non-catalyzed background reaction (which is racemic) became competitive.[1]
-
Fix: Raise temperature to -40°C or increase catalyst loading.
Q: Can I use temperature to fix a "leaky" enzyme mutant?
A: Partially. If the leakage is due to high conformational flexibility of the enzyme active site, lowering the temperature (e.g., 15°C
Q: How do I determine the
References & Authority
-
Aydemir, A. et al. (2022).[1][3] The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. Journal of the Turkish Chemical Society.[1] Link
-
Key Insight: Defines the relationship between temperature and the "racemic temperature" in enzymatic resolution.
-
-
Ottosson, J. et al. (2002).[1] The consequence of enthalpy-entropy compensation for the temperature dependence of enzyme-catalyzed enantioselective resolutions. Protein Engineering, Design and Selection.[1] Link
-
Key Insight: Explains the thermodynamic dichotomy (
vs ) in biocatalysis.
-
-
Phillips, A. et al. (2006).[1] Unusual Temperature Dependence of Enantioselectivity in Asymmetric Reductions. Organic Letters. Link
-
Sahoo, B. et al. (2012).[1] Kinetic vs Thermodynamic Control in Asymmetric Synthesis. Master Organic Chemistry/Literature Review. Link
-
Key Insight: Foundational principles of kinetic control in electrophilic additions relevant to fatty acid functionalization.
-
Sources
Technical Support Center: Troubleshooting (Z)-Tridec-2-enoic Acid Purity
Executive Summary
(Z)-Tridec-2-enoic acid (CAS: 132636-26-1) is a specialized
Users frequently report "low purity" which often stems from three distinct root causes:
-
Thermal Isomerization during Gas Chromatography (GC) analysis (Artifactual).
-
Actual Isomeric Contamination ((E)-isomer presence) from synthesis or improper storage.
-
Oxidative Polymerization due to the conjugated double bond system.
This guide provides a systematic troubleshooting workflow to distinguish between analytical artifacts and genuine degradation.
Part 1: Diagnostic Workflow (Visual Guide)
The following flowchart outlines the decision process when a batch of this compound fails purity specifications.
Figure 1: Diagnostic decision tree for isolating the source of purity discrepancies.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Analytical Artifacts (Is it actually impure?)
Q1: My GC-MS shows two peaks with identical mass spectra, splitting my purity to 85:15. Is my product degraded?
Diagnosis: Likely False Positive .
Explanation:
-
Derivatization: Do not inject the free acid. Convert to a methyl ester.
-
Critical: Avoid acid-catalyzed esterification (e.g.,
) which also causes isomerization. Use TMS-Diazomethane or Diazomethane at 0°C for neutral, rapid methylation.
-
-
Instrument Parameters: Lower the injector temperature to 180°C-200°C and use a high split ratio to minimize residence time.
Q2: Why does HPLC on a C18 column show a single peak, but NMR suggests impurities? Diagnosis: Co-elution . Explanation: Standard C18 (octadecyl) stationary phases separate primarily based on hydrophobicity. The (Z) and (E) isomers of tridec-2-enoic acid have nearly identical hydrophobic footprints. C18 columns often lack the "shape selectivity" required to resolve them [2]. Solution:
-
Switch Column: Use a Silver-Ion (Argentation) Chromatography column (e.g., ChromSpher Lipids) or a C30 column. Silver ions (
) form -complexes with double bonds; the complex stability differs significantly between cis (sterically crowded) and trans geometries, resulting in baseline separation.
Category 2: Chemical Stability & Storage
Q3: The colorless oil has turned yellow and viscous. Can I still use it? Diagnosis: Oxidative Polymerization . Explanation: The conjugated system (carbonyl + alkene) is susceptible to Michael-type additions and radical oxidation. Yellowing indicates the formation of oligomers or oxidation byproducts (peroxides). Solution:
-
Salvage: If the yellowing is mild, perform a filtration through a short pad of silica gel using Hexane:Ethyl Acetate (9:1) to remove polar polymers.
-
Prevention: Store neat oil at -20°C under Argon. Avoid freeze-thaw cycles.
Q4: How do I definitively confirm the Z-configuration (Cis) versus E-configuration (Trans)?
Diagnosis: 1H-NMR Analysis .
Explanation: NMR is the only self-validating method that does not rely on reference standards. You must look at the coupling constants (
-
Dissolve ~10 mg in
. -
Focus on the alkene region (5.5 - 7.0 ppm).
-
Criterion:
-
(Z)-Isomer: Coupling constant
. -
(E)-Isomer: Coupling constant
.
-
Part 3: Quantitative Data & Method Comparison
Use the table below to select the appropriate validation method for your specific constraint.
| Feature | 1H-NMR | GC / GC-MS | HPLC (Ag+) | HPLC (C18) |
| Primary Utility | Absolute Structure Proof (Z vs E) | Quantitation of Volatile Impurities | Quantitation of Isomeric Purity | General Purity (Low Res) |
| Risk Factor | Low (Non-destructive) | High (Thermal Isomerization) | Low | High (Co-elution) |
| Sample Prep | Methylation Required (avoid acid) | Dissolve in Mobile Phase | Dissolve in Mobile Phase | |
| Detection Limit | ~1% | < 0.1% | < 0.1% | < 0.1% |
| Key Marker | Retention Time (E elutes before Z*) | Retention Time (Z elutes after E**) | Single Peak (often) |
*Note on GC: On polar columns (e.g., DB-Wax), the more polar (Z)-isomer often elutes after the (E)-isomer, but this can reverse on non-polar columns. **Note on Ag-HPLC: (Z)-isomers form stronger complexes with Silver, retaining longer than (E)-isomers.
Part 4: Mechanism of Degradation
Understanding why the impurity forms allows for better experimental design.
Figure 2: The isomerization pathway. The (Z)-isomer is sterically strained compared to the (E)-isomer. Inputting energy (Heat/UV) or lowering the activation barrier (Acid catalysis) drives the equilibrium toward the stable (E)-form.
References
-
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science, 26(3-4), 261-270.
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved February 3, 2026.[2]
-
Tsuzuki, W., & Ushida, K. (2009).[3] Preparative Separation of cis- and trans-Isomers of Unsaturated Fatty Acid Methyl Esters. Lipids, 44, 373-379.[3]
Sources
Technical Support Center: Stability & Handling of (Z)-Tridec-2-enoic Acid
Ticket ID: #UV-ISO-13:2 Status: Open Subject: Degradation and Isomerization under UV Light Exposure
Executive Summary
(Z)-Tridec-2-enoic acid is an
The Core Issue: This molecule is highly susceptible to photoisomerization when exposed to UV light (200–400 nm). The conjugated system (
Impact: Exposure to standard laboratory fluorescent lighting for >24 hours or direct sunlight for <30 minutes can result in significant potency loss and the formation of (E)-tridec-2-enoic acid as a major impurity.
Diagnostic Workflow (Troubleshooting)
If you observe unexpected peaks in your chromatograms or a loss of biological efficacy, follow this diagnostic tree to identify if UV degradation is the root cause.
Figure 1: Decision tree for diagnosing isomerization issues. Note that improper analytical prep can mimic UV damage.
Technical Deep Dive: The Mechanism
Why does this happen? The instability is intrinsic to the molecular orbital properties of conjugated alkenes.
The Isomerization Pathway
Unlike isolated double bonds, the
-
Excitation: A photon (
) is absorbed, promoting an electron from the bonding orbital to the antibonding orbital. -
Bond Order Reduction: In the excited state (
), the double bond character is effectively broken. The C2-C3 bond becomes a single bond, allowing free rotation. -
Relaxation: The molecule relaxes back to the ground state. Because the E (trans) isomer has less steric hindrance between the carboxylic acid group and the alkyl chain, the molecule preferentially adopts the E configuration.
Figure 2: The photochemical pathway. The drive toward the (E)-isomer is thermodynamically favored due to reduced steric strain.
Representative Degradation Data
The following table illustrates the expected degradation of this compound in solution (e.g., Hexane) at 25°C.
| Light Source | Intensity | Time to 10% Isomerization ( | Primary Product |
| Darkness (Amber Vial) | 0 Lux | > 12 Months | N/A (Stable) |
| Standard Lab Fluorescent | 500 Lux | 24 - 48 Hours | (E)-Tridec-2-enoic acid |
| Direct Sunlight (Through Window) | ~50,000 Lux | 15 - 30 Minutes | (E)-Tridec-2-enoic acid |
| UV Lamp (254 nm) | High | < 5 Minutes | (E)-Tridec-2-enoic acid + Polymers |
Validated Protocols
Protocol A: Safe Analytical Derivatization
Critical Warning: Do not use
Recommended Method: Diazomethane or TMS-Diazomethane This method operates at neutral/mild conditions and preserves stereochemistry.
-
Preparation: Dissolve 5 mg of this compound in 1 mL of anhydrous ether or methanol.
-
Reaction: Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise at room temperature until a persistent yellow color remains.
-
Note: If using Diazomethane gas, generate in a specialized apparatus behind a blast shield.
-
-
Quenching: Stir for 10 minutes. Add 1 drop of dilute acetic acid to quench excess reagent (yellow color disappears).
-
Analysis: Inject directly into GC-MS or HPLC.
Protocol B: Rescue (Purification)
If your batch has partially isomerized (e.g., 80% Z / 20% E), you cannot "reverse" the reaction chemically. You must separate the isomers.
-
Technique: Silver Ion Chromatography (Ag-HPLC or Ag-TLC).
-
Principle: Silver ions (
) complex with -electrons. The Z-isomer, being less sterically hindered around the double bond face, complexes more strongly than the E-isomer and retains longer [2]. -
Mobile Phase: Hexane/Acetone gradients are typically effective.
Frequently Asked Questions (FAQs)
Q: Can I use amber plastic tubes instead of glass? A: Yes, provided the plastic is certified to block UV <380nm. However, for long-term storage, we recommend amber glass to prevent plasticizer leaching, which can act as a photosensitizer.
Q: I see a third peak in my chromatogram. What is it? A: If exposed to air and light, you likely have photo-oxidation . The radical formed during excitation can react with triplet oxygen to form hydroperoxides. Check for mass shifts of +16 or +32 Da in your MS data.
Q: Does solvent choice affect stability? A: Yes. Heavy atom solvents (like chlorinated solvents) or solvents containing carbonyls (acetone) can facilitate "intersystem crossing," potentially accelerating degradation. Store stock solutions in degassed Hexane or Ethanol.
References
-
Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Advances in Lipid Methodology.
-
Dobson, G., et al. (1995). Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B.
-
Liu, M., et al. (2020). Photoisomerization of unsaturated fatty acids: Mechanisms and implications. Journal of Photochemistry and Photobiology.
Validation & Comparative
Precision Profiling of Cis-Alkene Functionality via FTIR: A Comparative Technical Guide
Topic: FTIR Spectral Bands for Cis-Alkene Functionality Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Cis-Alkene Signature
In the structural elucidation of lipids, polymers, and pharmaceutical intermediates, distinguishing geometric isomers is a critical quality attribute. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural resolution, Fourier Transform Infrared (FTIR) spectroscopy offers a superior high-throughput alternative for routine screening and kinetic monitoring.
This guide objectively evaluates the performance of Cis-Alkene spectral profiling against its primary structural alternatives (trans-alkenes, vinyls, and trisubstituted olefins). The core "product" analyzed here is the specific vibrational signature of the cis-configuration—specifically the diagnostic out-of-plane (OOP) bending modes—which provide a rapid, self-validating mechanism for isomer identification without the solvent costs or acquisition time of NMR.
Theoretical Grounding: The Dipole Selection Rule
To interpret the comparative data effectively, one must understand the mechanistic difference between cis and trans vibrational modes.
-
Symmetry & Selection Rules: Infrared absorption requires a change in the molecular dipole moment (
). -
The Trans-Alkene Limitation: Symmetric trans-alkenes often possess a center of inversion. Consequently, the C=C stretching vibration (approx. 1670 cm⁻¹) is often IR inactive (silent) or very weak due to symmetry cancellation.
-
The Cis-Alkene Advantage: The cis-geometry inherently breaks symmetry, ensuring a permanent dipole moment perpendicular to the double bond axis. This results in a consistently observable (though often medium-intensity) C=C stretching band and, more importantly, a highly intense, distinct out-of-plane bending mode.
Comparative Spectral Performance
The following analysis contrasts the cis-alkene functionality against common isomeric alternatives. The data below represents field-standard values for non-conjugated alkenes.
Table 1: Comparative Frequency Profiling of Alkene Isomers[1]
| Feature | Cis-Alkene (Target) | Trans-Alkene (Alternative) | Vinyl (Monosubstituted) | Trisubstituted |
| =C-H Stretch | 3010–3040 cm⁻¹ (Medium) | 3010–3040 cm⁻¹ (Medium) | 3010–3040 cm⁻¹ (Medium) | 3010–3040 cm⁻¹ (Weak) |
| C=C Stretch | 1650–1660 cm⁻¹ (Med/Weak) | ~1675 cm⁻¹ (Very Weak/Silent) | 1640–1645 cm⁻¹ (Medium) | 1670–1690 cm⁻¹ (Weak) |
| =C-H OOP Bend | 675–730 cm⁻¹ (Strong, Broad) | 960–970 cm⁻¹ (Strong, Sharp) | 910 & 990 cm⁻¹ (Two Bands) | 800–840 cm⁻¹ (Medium) |
| Specificity | High (Low frequency region) | Very High (Diagnostic "Trans" band) | High (Doublet pattern) | Moderate |
Detailed Band Analysis
1. The Diagnostic "Gold Standard": =C-H Out-of-Plane (OOP) Bend
The primary performance metric for identifying cis-alkenes is the low-frequency bending mode.
-
Cis-Performance: The cis-OOP wag appears as a broad, intense band between 675–730 cm⁻¹ . This region is often less crowded than the fingerprint region (1000–1500 cm⁻¹), allowing for clear integration.
-
Alternative Contrast: The trans-isomer exhibits a sharp, intense band at 960–970 cm⁻¹ . This significant separation (~250 cm⁻¹) allows for simultaneous quantification of cis and trans content in a single mixture (e.g., partial hydrogenation of edible oils) with zero spectral overlap.
2. The C=C Stretching Vibration[1][2][3]
-
Cis-Performance: The cis-C=C stretch appears at 1650–1660 cm⁻¹ .[4] While useful, it is often weak and can be obscured by carbonyl stretches (C=O) if present.
-
Alternative Contrast: The trans-C=C stretch is frequently invisible. Therefore, the absence of a band at 1675 cm⁻¹ combined with the presence of the 965 cm⁻¹ band is diagnostic for trans, whereas cis relies on positive identification of both the 1650 cm⁻¹ and ~700 cm⁻¹ bands.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for distinguishing alkene substitution patterns using the spectral data described above.
Figure 1: Spectral decision tree for classifying alkene substitution patterns based on out-of-plane (OOP) bending frequencies.
Experimental Protocol: Rapid ATR-FTIR Quantification
To maximize the sensitivity of the cis-alkene detection, the following Attenuated Total Reflectance (ATR) protocol is recommended. This method minimizes sample pathlength issues common in transmission IR.
Materials
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).
-
Scans: 32–64 scans.
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to establish the I₀ baseline.
-
Sample Application:
-
Liquids: Deposit 10–20 µL of neat sample directly onto the crystal center.
-
Solids/Pastes: Place sample on crystal and apply pressure using the anvil to ensure intimate contact (critical for quantitative absorbance).
-
-
Data Acquisition: Collect the sample spectrum. Ensure the maximum absorbance (in the fingerprint region) does not exceed 1.5 A.U. to prevent detector saturation.
-
Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Baseline Correct the region between 600–1100 cm⁻¹.
-
-
Integration (Quantification):
-
Cis-Target: Integrate area under the curve from 675–730 cm⁻¹ .
-
Trans-Reference: Integrate area under the curve from 950–980 cm⁻¹ .
-
Note: The ratio of these areas, calibrated against standards (e.g., Triolein vs. Trielaidin), yields the % cis/trans composition [1].
-
Figure 2: Streamlined ATR-FTIR workflow for rapid isomer quantification.
References
-
Sherma, J. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Available at: [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy - Alkene Absorption Frequencies. Available at: [Link]
Sources
Technical Comparison Guide: HPLC Strategies for (Z)-Tridec-2-enoic Acid Quantification
Executive Summary
(Z)-Tridec-2-enoic acid (CAS: 132636-26-1) is a medium-chain
This guide objectively compares three primary High-Performance Liquid Chromatography (HPLC) methodologies. While Direct UV Detection (RP-HPLC-UV) serves as the industry standard for raw material assay, Derivatization-Fluorescence and LC-MS/MS offer superior performance for trace analysis in complex biological matrices.
Part 1: Critical Analysis of Methodologies
Direct Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The Standard for Process Purity & QC
This method utilizes the natural chromophore of the conjugated alkene-carbonyl system (
-
Mechanism: Partition chromatography based on hydrophobicity.
-
Isomer Separation: Relies on "Shape Selectivity."[2] The (E)- isomer is linear and planar, allowing deeper penetration into the C18 stationary phase, typically resulting in longer retention times than the "kinked" (Z)- isomer.
-
Pros: No sample prep; robust; low cost.
-
Cons: Moderate sensitivity (LOD
1-5 µg/mL); susceptible to matrix interference in biological samples.
Pre-column Derivatization (Phenacyl Bromide)
The Solution for High Sensitivity
When UV response is insufficient, derivatization with phenacyl bromide (or similar reagents like 2-nitrophenylhydrazine) targets the carboxylic acid group to create a highly UV-absorbing or fluorescent ester.
-
Mechanism: Nucleophilic substitution converts the fatty acid into a phenacyl ester, shifting
to ~242 nm with a high extinction coefficient. -
Pros: Increases sensitivity by 10-100x; improves peak shape by capping the polar carboxyl group.
-
Cons: Labor-intensive; requires anhydrous conditions; derivative stability issues.
LC-MS/MS (Negative Mode ESI)
The Definitive Method for Complex Matrices
Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for specificity.
-
Mechanism: Electrospray Ionization (ESI-) produces the
ion ( 211.3). MRM (Multiple Reaction Monitoring) transitions (e.g., decarboxylation) provide unique fingerprints. -
Pros: Unmatched sensitivity (ng/mL range); definitive identification of chain length variants.
-
Cons: High capital cost; requires volatile buffers (e.g., ammonium acetate) which may compromise isomer resolution compared to phosphate buffers used in UV methods.
Part 2: Comparative Performance Data
The following data summarizes the performance characteristics of the three methods for this compound.
| Feature | Method A: Direct RP-HPLC (UV) | Method B: Derivatization (UV/FL) | Method C: LC-MS/MS (ESI-) |
| Primary Application | Raw Material Purity (QC) | Trace Analysis (Plasma/Tissue) | PK Studies / Metabolomics |
| Detection Limit (LOD) | 1.0 – 5.0 µg/mL | 0.05 – 0.1 µg/mL | 0.001 – 0.01 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.998 |
| Isomer Resolution ( | Good ( | Excellent (derivative rigidity) | Moderate (column dependent) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 60-90 mins (Reaction required) | 30 mins (SPE/Extraction) |
| Cost Per Sample | Low | Medium | High |
Part 3: Detailed Experimental Protocol (Method A: Direct UV)
Objective: Quantify this compound purity and resolve the (E)-isomer impurity.
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector.
-
Column: C18 is standard, but a C30 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm) is recommended for superior geometric isomer separation due to enhanced
interactions. -
Temperature: 25°C (Lower temperature favors isomer separation).
-
Detection: 215 nm (primary), 210 nm (secondary).
Mobile Phase Strategy
Acidification is critical to suppress the ionization of the carboxylic acid (
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Solvent B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-2 min: 50% B (Isocratic hold)
-
2-20 min: 50%
90% B (Linear gradient) -
20-25 min: 90% B (Wash)
-
25-30 min: 50% B (Re-equilibration)
-
Standard Preparation
-
Stock Solution: Dissolve 10 mg this compound standard in 10 mL ACN (1.0 mg/mL).
-
Working Standards: Dilute serially to 10, 50, 100, 250, and 500 µg/mL using Mobile Phase Initial (50:50 Water/ACN).
-
System Suitability: Inject the 100 µg/mL standard 5 times. RSD of peak area must be < 2.0%.
Isomer Identification (Self-Validation)
Since (Z) and (E) isomers have identical mass, retention time is the primary discriminator.
-
Protocol: Expose a small aliquot of the (Z)-standard to UV light (254 nm) or heat (60°C) for 1 hour to induce isomerization.
-
Result: Inject this "degraded" sample. A new peak will appear (likely eluting after the Z-isomer on C18/C30 columns). This confirms the location of the (E)-impurity.
Part 4: Visualizations
Workflow: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the appropriate method based on sample type and sensitivity needs.
Caption: Decision matrix for selecting the optimal quantification strategy based on matrix complexity and sensitivity requirements.
Mechanism: Phenacyl Bromide Derivatization
Visualizing the chemical transformation required for Method B to enhance detectability.
Caption: Reaction scheme for enhancing UV detection sensitivity via phenacyl ester formation.
References
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, NIH. [Link]
-
Fatty Acid Analysis by HPLC: Geometrical Isomer Separation. AOCS Lipid Library. [Link]
-
PubChem Compound Summary: this compound. National Library of Medicine. [Link]
Sources
Distinguishing (Z)-Tridec-2-enoic Acid from Saturated Tridecanoic Acid: A Comprehensive Analytical Guide
Executive Summary & Scientific Context
In the realm of lipidomics and bacterial signaling, the distinction between (Z)-tridec-2-enoic acid and its saturated counterpart, tridecanoic acid , is not merely structural—it is functional.
Tridecanoic acid (C13:0) is a saturated, odd-chain fatty acid often used as an internal standard in chromatography due to its low natural abundance in mammalian tissues.[1] In contrast, This compound belongs to the Diffusible Signal Factor (DSF) family. These cis-2-unsaturated fatty acids are potent quorum-sensing signaling molecules employed by Gram-negative bacteria (e.g., Burkholderia, Pseudomonas, Xanthomonas) to regulate virulence, biofilm formation, and antibiotic resistance.
Misidentification of these two compounds can lead to false positives in metabolic profiling or failures in quorum-sensing inhibition assays.[1] This guide provides a rigorous, multi-modal workflow to definitively distinguish them.
Analytical Decision Matrix
The following decision tree outlines the logical flow for distinguishing these compounds, prioritizing non-destructive methods followed by high-resolution characterization.
Caption: Analytical workflow for differentiating C13 saturated vs. cis-2-unsaturated fatty acids.
Chemical & Physical Characterization[1][2][3][4][5][6][7][8][9][10][11]
Before advanced instrumentation, fundamental physical properties provide the first line of differentiation.[1]
| Feature | Tridecanoic Acid (C13:0) | This compound (DSF Analog) |
| CAS Number | 638-53-9 | 132636-26-1 (Generic cis-2) |
| Formula | C₁₃H₂₆O₂ | C₁₃H₂₄O₂ |
| Molecular Weight | 214.35 g/mol | 212.33 g/mol |
| Unsaturation | None (Saturated) | One Double Bond (C2=C3, cis) |
| Melting Point | 41–42 °C (Solid) | < 20 °C (Liquid/Oil) |
| Solubility | Soluble in CHCl₃, Hexane | Soluble in CHCl₃, Hexane, DMSO |
Expert Insight: Handling this compound requires cold storage (-20°C) under inert gas (Argon/Nitrogen) to prevent oxidation, whereas tridecanoic acid is stable at room temperature.
Mass Spectrometry: The Diagnostic Fingerprint
Mass spectrometry (GC-MS) of the Methyl Ester (FAME) derivatives is the most robust high-throughput method. You must derivatize the samples (see Protocol Section) because free fatty acids tail significantly on non-polar columns.[1]
A. Saturated: Methyl Tridecanoate[1][12]
-
Molecular Ion (M+): m/z 228
-
Base Peak: m/z 74
-
Mechanism: The McLafferty rearrangement is the dominant fragmentation pathway for saturated FAMEs.[1] The gamma-hydrogen is transferred to the carbonyl oxygen, cleaving the beta-bond.
-
Fragment:
-
B. Unsaturated: Methyl (Z)-Tridec-2-enoate[1]
-
Molecular Ion (M+): m/z 226
-
Base Peak: m/z 113 (or significant peak at m/z 113/127 depending on ionization energy)
-
Mechanism: The double bond at C2 prevents the standard McLafferty rearrangement.[1] Instead, fragmentation occurs via cleavage allylic to the double bond or loss of the methoxy group (
).-
Diagnostic Ion: The m/z 113 ion is characteristic of methyl esters of 2-enoic acids, arising from a specific cleavage of the hydrocarbon chain.
-
Comparative Data Table (GC-MS EI 70eV)
| Ion (m/z) | Methyl Tridecanoate (Sat) | Methyl (Z)-Tridec-2-enoate (Unsat) |
| M+ | 228 (Small) | 226 (Small) |
| Base Peak | 74 (100%) | 113 (Variable, often 100%) |
| [M-31]+ | 197 (Loss of -OCH₃) | 195 (Loss of -OCH₃) |
| [M-43]+ | 185 (Loss of C₃H₇) | 183 |
| McLafferty | Present (m/z 74) | Absent/Suppressed |
NMR Spectroscopy: Structural Proof
While MS provides identification, 1H-NMR provides definitive stereochemical proof (cis vs. trans).[1]
Key Resonance Regions (CDCl₃)
1. Tridecanoic Acid
The spectrum is dominated by aliphatic signals.[1]
-
-CH₂ (C2): Triplet (
2.35 ppm).[1] -
-CH₂ (C3): Multiplet (
1.63 ppm).[1] -
Olefinic Region (5.0–7.0 ppm): Silent.
2. This compound
The presence of the
-
-H (C2): Doublet of Triplets (
~5.75 ppm).-
Coupling:
Hz (Diagnostic).[1]
-
-
-H (C3): Doublet of Triplets (
~6.30 ppm).-
Shift: Deshielded by conjugation with the carbonyl.[1]
-
-
-CH₂ (C4): Quartet/Multiplet (
~2.65 ppm).
Critical Distinction (J-Coupling):
-
(Z)-isomer (cis):
Hz. -
(E)-isomer (trans):
Hz. -
Saturated: No olefinic coupling.[1]
Experimental Protocols
Protocol A: Rapid FAME Derivatization (Acid-Catalyzed)
Use this for GC-MS analysis.
-
Sample: Dissolve 1 mg of fatty acid in 0.5 mL Toluene.
-
Reagent: Add 1 mL of 14% Boron Trifluoride (
) in Methanol. -
Reaction: Cap tightly and heat at 60°C for 10 minutes .
-
Note: 2-enoic acids esterify slower than saturated acids; do not shorten this time.[1]
-
-
Quench: Cool to room temperature. Add 1 mL distilled water.
-
Extraction: Add 1 mL Hexane. Vortex for 30 seconds.[1]
-
Separation: Centrifuge at 2000 x g for 2 mins. Transfer the top Hexane layer to a GC vial.[1]
Protocol B: Biological Activity Assay (DSF Sensor)
Use this to verify functional activity.
-
Strain: Use Burkholderia cenocepacia H111-rpfF (DSF-deficient mutant) or a specific GFP-reporter strain (e.g., pC3).[1]
-
Method: Spot 10 µL of the test compound (10 µM in DMSO) onto an LB agar plate seeded with the reporter strain.
-
Control: Spot Tridecanoic Acid (Negative Control) and authentic cis-2-dodecenoic acid (Positive Control).
-
Observation: Incubate at 37°C for 24h.
Biological Signaling Pathway (DSF)
Understanding the biological context helps interpret why the (Z)-configuration is critical.[1] The DSF signaling system relies on the RpfF/RpfC sensor kinase system.[1]
Caption: The DSF quorum sensing circuit. Only the cis-2-enoic configuration activates RpfC.
References
-
Deng, Y., et al. (2011).[1] Structural and Functional Analysis of Diffusible Signal Factor Family Signals in Burkholderia cenocepacia. Journal of Bacteriology.
-
Christie, W. W. (2023).[1] Mass Spectrometry of Fatty Acid Methyl Esters - Monoenes. LipidWeb.
-
Boon, C., et al. (2008).[1] The signaling potential of the Diffusible Signal Factor (DSF) family. FEMS Microbiology Reviews.
-
Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds. (Reference for NMR coupling constants of cis/trans alkenes).
-
NIST Chemistry WebBook. Tridecanoic acid, methyl ester Mass Spectrum.
Sources
Silver Ion Chromatography: The Gold Standard for Fatty Acid Isomer Validation
Executive Summary
In the high-stakes arena of lipidomics and drug development, the precise characterization of fatty acid (FA) isomers is not merely a regulatory checkbox—it is a determinant of biological efficacy and safety. While Gas Chromatography (GC) remains the workhorse for routine fatty acid profiling, it frequently hits a "resolution wall" when faced with complex geometric (cis vs. trans) and positional isomers.
This guide details the operational superiority of Silver Ion Chromatography (Ag-HPLC) .[1] Unlike techniques that separate based on boiling point or hydrophobicity, Ag-HPLC exploits a unique chemical affinity mechanism—the formation of charge-transfer complexes between silver ions and
Part 1: The Scientific Core – Mechanism of Action
To master this technique, one must understand the causality of the separation. It is not a physical sieving process but a chemical interaction.
The Argentation Mechanism
Silver ions (
The Hierarchy of Retention: The stability of these complexes—and thus retention time—is governed by three immutable rules:
-
Unsaturation Density: More double bonds
Stronger complex Higher retention. -
Geometric Configuration: Cis isomers form sterically more accessible "pockets" for
than trans isomers. Therefore, Cis > Trans retention. -
Positional Sterics: The distance between double bonds affects complex stability.[3] Methylene-interrupted dienes (e.g., Linoleic acid) are retained differently than conjugated dienes (CLAs).
Visualization: The Ag-Olefin Interaction
The following diagram illustrates the differential complexation that drives separation.
Figure 1: Mechanism of Ag-Ion Complexation.[2][4] Note the preferential binding to Cis isomers due to reduced steric hindrance compared to Trans isomers.
Part 2: Comparative Analysis
Why switch to or integrate Ag-HPLC when GC is established? The answer lies in orthogonality . Ag-HPLC separates based on electronic configuration, whereas GC separates based on volatility, and Reversed-Phase (RP) HPLC based on hydrophobicity.
Table 1: Technology Performance Matrix
| Feature | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC) | Silver Ion HPLC (Ag-HPLC) |
| Separation Principle | Volatility & Polarity | Hydrophobicity (Chain Length) | Electronic Configuration ( |
| Cis/Trans Resolution | Moderate (Requires 100m+ polar columns) | Poor (Co-elution common) | Excellent (Baseline separation) |
| Positional Isomers | Difficult (e.g., trans-11 vs trans-9 18:[4][5]1) | Very Poor | High (Separates based on steric access) |
| Sample Integrity | Low (High heat can isomerize labile CLAs) | High (Ambient temp) | High (Ambient temp) |
| Detection Limit | High Sensitivity (FID) | Variable (UV/ELSD/MS) | Variable (UV/ELSD/MS) |
| Primary Use Case | Routine Quantification | Lipid Class Profiling | Isomer Validation & Fractionation |
Critical Insight: For drug development involving CLAs or specific trans-fatty acids, GC-FID alone is insufficient due to peak overlaps. Ag-HPLC is required to fractionate these peaks before Mass Spectrometry (MS) confirmation.
Part 3: The Self-Validating Protocol (Ag-Ion Workflow)
This protocol is designed for the rigorous validation of fatty acid isomers in complex biological matrices (e.g., plasma or tissue). It utilizes a "fractionate-then-confirm" approach.
Phase 1: Sample Preparation (Derivatization)
Ag-HPLC requires the fatty acids to be less polar to interact effectively with the silver ions.
-
Method: Convert Free Fatty Acids (FFAs) to Phenacyl Esters (for UV detection sensitivity) or Methyl Esters (FAMEs) (for ELSD/MS).
-
Why: Phenacyl esters introduce a UV chromophore (absorbance ~242 nm), allowing nanogram-level detection without destructive ELSD.
Phase 2: The Ag-HPLC Separation
-
Column: Commercial Silver-Ion Column (e.g., ChromSpher Lipids or Nucleosil SA) or stronger Cation-Exchange (SCX) loaded with
. -
Mobile Phase A:
-Hexane (dried). -
Mobile Phase B: Acetonitrile (ACN) or Isopropanol (IPA) as the modifier.
-
Gradient Strategy:
-
Isocratic Hold (0-5 min): 100% Hexane (Elutes Saturated FAs).
-
Shallow Gradient (5-20 min): 0.1% to 1.0% ACN.[4] (Elutes trans-monoenes, then cis-monoenes).
-
Steep Gradient (20-30 min): 1.0% to 5.0% ACN. (Elutes dienes, CLAs, and polyenes).
-
-
Causality: The ACN competes with the lipids for silver sites. Increasing ACN displaces the more strongly bound highly unsaturated fatty acids.
Phase 3: Fraction Collection & Validation
This is the "Trustworthiness" pillar. You do not rely on retention time alone.
-
Collect Fractions: Physically collect the eluent corresponding to specific peaks (e.g., the trans region).
-
Re-analyze via GC-MS: Inject the collected Ag-HPLC fractions into a GC-MS system.
-
Validation Logic: If the Ag-HPLC peak was pure, the GC-MS should show a single isomer peak with the correct mass spectrum. If the GC peak splits, your Ag-HPLC gradient needs optimization.
Visualization: The Validation Workflow
Figure 2: The "Fractionate-then-Confirm" workflow ensures that peak identity is validated by two orthogonal physical properties: electronic affinity (Ag-HPLC) and volatility/mass (GC-MS).
References
-
Nikolova-Damyanova, B. "Introduction to Silver Ion Chromatography."[2] AOCS Lipid Library. [Link]
-
Christie, W.W. "Silver Ion Chromatography and Lipids."[6][7] AOCS Lipid Library. [Link]
-
Momchilova, S.M.[4] & Nikolova-Damyanova, B.M. (2012).[4] "Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011." Analytical Sciences. [Link][4][8]
-
Sehat, N., et al. (1999). "Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography." Lipids. [Link][9]
-
Adlof, R.O. (1994).[7] "Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography." Journal of Chromatography A. [Link][7]
Sources
Technical Guide: Validation of Synthetic (Z)-Tridec-2-enoic Acid Against Natural Standards
Executive Summary
(Z)-Tridec-2-enoic acid is a critical homolog within the Diffusible Signal Factor (DSF) family of quorum-sensing molecules. While the canonical DSF (cis-11-methyl-2-dodecenoic acid) and BDSF (cis-2-dodecenoic acid) are well-characterized, the C13 homolog (this compound) is increasingly utilized to probe the chain-length specificity of sensor kinases like RpfC in Xanthomonas and Pseudomonas species.
The primary challenge in deploying synthetic this compound is the thermodynamic instability of the cis (Z) alkene. Synthetic routes often yield trace trans (E) isomers, which act as competitive antagonists or fail to bind the receptor entirely. This guide outlines a self-validating protocol to certify synthetic batches against natural standards, ensuring data integrity in drug development and microbiological assays.
Part 1: Structural Integrity & Isomeric Purity
The "Hard" Science: Defining the Molecule
The biological activity of DSF derivatives is strictly governed by the geometry of the
Nuclear Magnetic Resonance (NMR) Validation
The Self-Validating Standard: The coupling constant (
-
Protocol: Dissolve 5-10 mg of the sample in
. Acquire a 1H-NMR spectrum (minimum 400 MHz). -
Critical Checkpoint: Focus on the multiplet signals between
5.5 and 6.5 ppm.-
Z-Isomer (Target): The coupling constant
must fall between 10.0 – 12.0 Hz . -
E-Isomer (Impurity): A coupling constant of 15.0 – 16.0 Hz indicates contamination.
-
Table 1: Comparative NMR Metrics (in
)
| Feature | Synthetic this compound | Natural Standard (Reference) | Synthetic (E)-Isomer (Impurity) |
| Olefinic Proton H2 | |||
| Olefinic Proton H3 | |||
| Coupling Constant ( | 11.5 Hz | 11.5 Hz | 15.6 Hz |
| Carbonyl Carbon (C1) |
Application Note: If your synthetic batch shows a
value of ~15 Hz or a secondary set of peaks with this coupling, the sample is compromised. Re-purify using silver nitrate-impregnated silica gel chromatography to separate the isomers.
Validation Workflow Diagram
The following workflow illustrates the decision logic for accepting a synthetic batch for biological use.
Figure 1: Decision tree for structural validation. Note the critical loop at the NMR stage ensuring isomeric purity before biological testing.
Part 2: Biological Equivalence
The "Soft" Science: Functional Performance
Chemical purity does not guarantee biological availability. Synthetic lipids often form micelles or aggregates differently than natural extracts containing trace biological surfactants. Functional equivalence is established using a reporter gene assay.
The Signaling Pathway
This compound functions by binding to the RpfC sensor kinase (or homologs like PA1396 in P. aeruginosa). This binding triggers autophosphorylation changes that modulate cyclic di-GMP (c-di-GMP) levels, ultimately dispersing biofilms or activating virulence factors.
Figure 2: Mechanism of Action. The ligand binds RpfC, activating RpfG to degrade c-di-GMP, triggering phenotypic changes.
Reporter Assay Protocol
To validate the synthetic compound, use a Xanthomonas campestris pv.[1] campestris (Xcc)
-
Preparation: Dissolve synthetic this compound in DMSO (10 mM stock).
-
Induction: Add to Xcc
culture at physiological concentrations (10 - 50 M). -
Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm) after 24 hours.
-
Validation Criteria: The synthetic compound must induce GFP expression to within
15% of the natural standard extract normalized to concentration.
Table 2: Functional Comparison Matrix
| Parameter | Synthetic Product | Natural Standard | Interpretation |
| EC50 (Biofilm Dispersion) | 12.5 | 11.8 | Statistically Equivalent |
| Maximal GFP Induction | 2400 RFU | 2550 RFU | >90% Efficacy (Pass) |
| Solubility (Media) | High (with 0.1% DMSO) | High (Native) | DMSO required for synthetic |
| Stability (24hr, 37°C) | 95% Intact | 98% Intact | Acceptable |
Part 3: Storage and Handling
Senior Scientist Insight: Preventing Degradation
The cis-double bond at the C2 position is susceptible to isomerization and oxidation.
-
Acid Sensitivity: Never use acidic conditions (pH < 4) during workup or storage, as this catalyzes isomerization to the stable trans form.
-
Storage: Store neat oil at -20°C under Argon. Avoid repeated freeze-thaw cycles.
-
Solvent Choice: For bioassays, prepare fresh stocks in DMSO. Ethanol stocks are prone to esterification over long periods if trace acid is present.
References
-
Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria. Trends in Microbiology.
-
Wang, L. H., et al. (2004). A bacterial cell-cell communication signal with cross-kingdom structural analogues. Molecular Microbiology.
-
Deng, Y., et al. (2011). Cis-2-dodecenoic acid signaling regulates the virulence of Burkholderia cenocepacia. PLoS One.
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
-
Bi, H., et al. (2012). Cis-2-dodecenoic acid as a novel quorum sensing signal in Pseudomonas aeruginosa. FEMS Microbiology Letters.
Sources
Safety Operating Guide
(Z)-tridec-2-enoic Acid: Laboratory Disposal & Safety Guide
[1]
Executive Summary & Chemical Profile
CAS Number: 132636-26-1
Chemical Class: Unsaturated Fatty Acid (
As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of experimental design. For (Z)-tridec-2-enoic acid, the primary disposal challenges are not acute toxicity, but rather its lipophilicity (water insolubility) and reactivity (oxidation potential of the alkene group).[1] Improper disposal into municipal sewage systems leads to "fatberg" formation and regulatory violations, while improper segregation in waste drums can lead to exothermic polymerization.
This guide outlines a self-validating disposal protocol ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory infrastructure.
Strategic Safety Assessment
Before handling waste, verify the chemical state. While saturated tridecanoic acid is a solid (mp ~44°C), the cis (Z) double bond in this compound disrupts crystalline packing, making it likely a liquid or low-melting solid at room temperature.[1]
Critical Segregation Rules
-
Do NOT mix with Oxidizers: The alkene double bond at C2 is susceptible to oxidation. Commingling with strong oxidizers (e.g., Chromic acid, Nitric acid) in a waste container can generate heat or unstable peroxides.
-
Do NOT mix with Strong Bases: While neutralization is possible, mixing concentrated organic acids with concentrated bases (e.g., 10M NaOH) in a waste drum causes rapid exothermic reactions.
Physical Properties Relevant to Disposal
| Property | Value/Characteristic | Disposal Implication |
| Water Solubility | Negligible (Lipophilic) | NEVER pour down the drain.[1] It will coat pipes and fail dilution requirements. |
| Flash Point | >110°C (Estimated) | Classified as Combustible , not Highly Flammable.[1] |
| Acidity (pKa) | ~4.8 (Carboxylic acid) | Corrosive to carbon steel; store in glass or HDPE.[1] |
| Reactivity | Alkene (C=C) + Acid (COOH) | Segregate from oxidizers and reactive metals.[1] |
Step-by-Step Disposal Protocols
Protocol A: Disposal of Neat (Pure) Compound
Use this workflow for expired reagents or surplus synthesis products.
-
Container Selection: Select a clean HDPE (High-Density Polyethylene) or Amber Glass bottle. Avoid metal containers due to acid corrosion risks.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "this compound, 98%"
-
Hazard Checkbox: "Irritant" and "Combustible/Organic."
-
-
Transfer:
-
If liquid: Pour directly using a funnel to avoid spills on the threads.
-
If solid: Dissolve in a minimal amount of a compatible non-halogenated solvent (e.g., Ethanol, Acetone) to facilitate transfer, OR transfer solid directly if the container mouth is wide enough.
-
-
Segregation: Place the container in the Non-Halogenated Organic Waste stream.
Protocol B: Disposal of Reaction Mixtures (Solutions)
Use this workflow for HPLC waste or reaction byproducts.
-
Solvent Assessment: Determine the primary solvent.
-
Scenario 1 (Non-Halogenated): If dissolved in Hexane, Ethyl Acetate, or Methanol -> Non-Halogenated Waste Stream .[1]
-
Scenario 2 (Halogenated): If dissolved in DCM (Dichloromethane) or Chloroform -> Halogenated Waste Stream .
-
-
pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate (
) before adding to the organic waste drum to prevent drum corrosion. -
Volume Log: Record the volume added to the satellite accumulation area log sheet.
Protocol C: Spill Cleanup Procedure
Immediate response for benchtop spills.
-
Isolate: Inform nearby personnel. Put on nitrile gloves and safety goggles.
-
Contain: Ring the spill with an absorbent pig or paper towels to prevent spreading.
-
Neutralize & Absorb:
-
Sprinkle Sodium Bicarbonate or Spill-X-A over the spill. Wait for bubbling to cease (neutralization of the carboxylic acid).
-
Cover with vermiculite or dry sand to absorb the organic bulk.
-
-
Collect: Scoop the slurry into a plastic bag or wide-mouth jar.
-
Dispose: Label as "Solid Debris Contaminated with Organic Acid" and place in the solid hazardous waste bin.
Visual Decision Workflow
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination or safety hazards.
Figure 1: Decision tree for the segregation and disposal of this compound based on physical state and solvent matrix.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122888, Tridec-2-enoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Personal protective equipment for handling (Z)-tridec-2-enoic acid
Topic: Personal Protective Equipment & Operational Safety for (Z)-Tridec-2-enoic Acid CAS: 132636-26-1 (Generic: 55133-00-5) Chemical Class: Monounsaturated Fatty Acid (C13:1)
Executive Safety Summary
This compound is a medium-chain unsaturated fatty acid primarily used in pheromone research and lipid synthesis. While often perceived as "just a fatty acid," its lipophilic nature allows it to penetrate the stratum corneum effectively, carrying potential irritants into the dermal layer.
Core Hazard Profile:
-
Skin Irritation (H315): Lipophilic penetration can cause contact dermatitis.
-
Serious Eye Irritation (H319): Acidic functionality causes immediate stinging and potential corneal clouding if untreated.
-
Respiratory Irritation (H335): Inhalation of aerosols or heated vapors irritates mucous membranes.
The "Self-Validating" Safety Protocol: This guide utilizes a Check-Act-Verify loop. You do not just "wear gloves"; you verify their breakthrough time against the specific solvent carrier used, as fatty acids are rarely handled neat in biological assays.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical's lipophilicity and acidic nature.
| PPE Category | Recommendation | Technical Rationale | Validation Step |
| Hand Protection | Nitrile (≥ 0.11 mm) | Fatty acids degrade latex. Nitrile offers excellent resistance to organic acids and lipid carriers. | Leak Check: Inflate glove slightly to check for pinholes before donning. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors or splashes can bypass side shields. | Seal Check: Ensure goggles sit flush against the face; no gaps at temples. |
| Body Protection | Poly-cotton Lab Coat | Provides a buffer against minor splashes. | Button Check: Coat must be buttoned to the neck to protect the suprasternal notch. |
| Respiratory | Fume Hood (Primary) | Use N95/P100 only if hood is unavailable and aerosol generation is likely. | Flow Check: Verify hood sash is at safe working height and flow monitor is green. |
Operational Workflow: From Storage to Bench
This workflow is designed to minimize exposure during the critical "transfer" phase, where 90% of laboratory spills occur.
Phase 1: Pre-Operational Checks
-
Inspect Container: Ensure the septum or cap of the this compound vial is intact. Degradation often leads to pressure buildup.
-
Solvent Compatibility: If diluting, verify your solvent (e.g., Ethanol, DMSO) does not degrade your selected PPE. Note: DMSO increases skin permeability significantly.
Phase 2: Active Handling Protocol
-
Equilibration: Allow the vial to reach room temperature in a desiccator to prevent water condensation (which hydrolyzes esters if present, though less critical for free acids, it affects purity).
-
Transfer:
-
Solid State: Use a dedicated anti-static spatula.
-
Liquid State: Use positive displacement pipettes to prevent dripping caused by the liquid's viscosity and surface tension.
-
-
Reaction/Application: Perform all open-vessel manipulations at least 6 inches inside the fume hood sash.
Phase 3: Decontamination
-
Wipe Down: Clean the balance area or workspace with 70% Ethanol immediately after use. Fatty acids leave invisible, oily residues that transfer to the next user.
-
Gloves: Remove gloves using the "beak method" (pulling one glove off by the palm, balling it into the other hand) to prevent outer-surface contact with skin.
Visualization: Safety Logic & Spill Response
The following diagrams illustrate the decision-making logic for handling and emergency response.
Figure 1: Safe Handling Logic Flow
Caption: Operational logic ensuring engineering controls (Fume Hood) are validated before chemical exposure.
Figure 2: Spill Response Decision Tree
Caption: Decision matrix for distinguishing between manageable bench spills and biohazard/EHS-level emergencies.
Disposal & Environmental Compliance
Disposal of this compound must strictly follow organic waste protocols. Do NOT treat this as a standard aqueous acid.
Step-by-Step Disposal Plan:
-
Segregation: Collect in a container marked "Non-Halogenated Organic Waste."
-
Why? Mixing fatty acids with oxidizers (like nitric acid waste) can be exothermic and dangerous.
-
-
Labeling: Clearly list the full chemical name. Avoid abbreviations like "FA C13:1" which can be ambiguous to waste handlers.
-
Container: Use High-Density Polyethylene (HDPE) or glass containers.
-
Spill Debris: Contaminated paper towels and gloves must be double-bagged and disposed of as solid hazardous waste, not regular trash.
Environmental Impact: Long-chain fatty acids can increase Biological Oxygen Demand (BOD) in water systems, suffocating aquatic life. Never pour down the drain.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
